Product packaging for Methyl N,N-dibenzyl-L-phenylalaninate(Cat. No.:CAS No. 184774-09-2)

Methyl N,N-dibenzyl-L-phenylalaninate

Cat. No.: B061362
CAS No.: 184774-09-2
M. Wt: 359.5 g/mol
InChI Key: WPCLKDGMKGQLPX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl N,N-dibenzyl-L-phenylalaninate is a protected derivative of the essential amino acid L-phenylalanine, specifically designed for use in peptide synthesis. This compound features dual N-benzyl protection of the amine group, rendering it stable and unreactive under standard peptide coupling conditions, while the carboxylic acid is protected as a methyl ester. This strategic protection scheme makes it an invaluable building block for the controlled, step-wise construction of complex peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). Its primary research value lies in the synthesis of peptide analogs and libraries where the precise incorporation of a phenylalanine residue is required without racemization or side-reactions at the amine functionality. The benzyl protecting groups can be readily removed under strong acid conditions (e.g., Hydrogen Fluoride or Trifluoromethanesulfonic acid), allowing for orthogonal deprotection strategies in sophisticated synthetic schemes. Researchers utilize this compound in the development of novel bioactive peptides, enzyme substrates and inhibitors, and in medicinal chemistry for structure-activity relationship (SAR) studies. Its chiral purity and defined stereochemistry are critical for producing peptides with the intended biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25NO2 B061362 Methyl N,N-dibenzyl-L-phenylalaninate CAS No. 184774-09-2

Properties

IUPAC Name

methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-27-24(26)23(17-20-11-5-2-6-12-20)25(18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCLKDGMKGQLPX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571116
Record name Methyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184774-09-2
Record name Methyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl N,N-dibenzyl-L-phenylalaninate from L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic route for the preparation of Methyl N,N-dibenzyl-L-phenylalaninate from the readily available amino acid, L-phenylalanine. This process involves the initial esterification of L-phenylalanine to its methyl ester hydrochloride, followed by the exhaustive N-alkylation with benzyl bromide to yield the desired tertiary amine. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from L-phenylalanine is typically achieved in a two-step process. The first step involves the protection of the carboxylic acid functional group as a methyl ester. This is commonly accomplished through a Fischer-Speier esterification using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. This reaction yields L-phenylalanine methyl ester hydrochloride.

The second step is the N,N-dibenzylation of the L-phenylalanine methyl ester. This is an N-alkylation reaction where two benzyl groups are introduced to the primary amine. A common method for this transformation is the use of an alkylating agent, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Synthesis_Pathway L_Phe L-Phenylalanine Methyl_Ester L-Phenylalanine Methyl Ester HCl L_Phe->Methyl_Ester  MeOH, SOCl₂ (Esterification)   Final_Product This compound Methyl_Ester->Final_Product  Benzyl Bromide, K₂CO₃ (N,N-Dibenzylation)  

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This procedure outlines the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a stirred suspension of L-phenylalanine (e.g., 10.0 g, 60.5 mmol) in anhydrous methanol (120 mL) in a round-bottom flask cooled in an ice bath, slowly add thionyl chloride (e.g., 8.8 mL, 121 mmol) dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The reaction mixture should become a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether (e.g., 100 mL) and stir to induce precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride.

Step 2: Synthesis of this compound

This procedure describes the N,N-dibenzylation of L-phenylalanine methyl ester hydrochloride using benzyl bromide and potassium carbonate.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, suspend L-phenylalanine methyl ester hydrochloride (e.g., 5.0 g, 23.2 mmol) and potassium carbonate (e.g., 9.6 g, 69.6 mmol) in anhydrous acetonitrile (100 mL).

  • To this stirred suspension, add benzyl bromide (e.g., 6.9 mL, 58.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound as an oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)ReagentMolar Mass ( g/mol )AmountMoles (mmol)ProductMolar Mass ( g/mol )Yield (%)
1L-Phenylalanine165.1910.060.5Thionyl Chloride118.978.8 mL121L-Phenylalanine Methyl Ester HCl215.68~95
2L-Phe Methyl Ester HCl215.685.023.2Benzyl Bromide171.046.9 mL58.0This compound359.47~80-90

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N,N-Dibenzylation start1 Suspend L-Phe in MeOH add_socl2 Add SOCl₂ dropwise at 0°C start1->add_socl2 stir_rt Stir at RT for 24h add_socl2->stir_rt evaporate1 Evaporate solvent stir_rt->evaporate1 precipitate Precipitate with Et₂O evaporate1->precipitate filter1 Filter and dry precipitate->filter1 product1 L-Phe Methyl Ester HCl filter1->product1 start2 Suspend L-Phe Methyl Ester HCl and K₂CO₃ in MeCN product1->start2 add_bnb Add Benzyl Bromide start2->add_bnb reflux Reflux for 24h add_bnb->reflux filter2 Filter inorganic salts reflux->filter2 evaporate2 Evaporate solvent filter2->evaporate2 workup Aqueous workup evaporate2->workup purify Column Chromatography workup->purify product2 This compound purify->product2

Figure 2: Experimental workflow for the synthesis.

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.40-7.15 (m, 15H, Ar-H), 3.85 (d, J = 13.6 Hz, 2H, N-CH₂-Ph), 3.65 (d, J = 13.6 Hz, 2H, N-CH₂-Ph), 3.60 (s, 3H, O-CH₃), 3.55 (t, J = 7.6 Hz, 1H, α-CH), 3.15 (dd, J = 13.8, 7.6 Hz, 1H, β-CH₂), 2.95 (dd, J = 13.8, 7.6 Hz, 1H, β-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 172.5 (C=O), 139.0 (Ar-C), 137.5 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 64.0 (α-CH), 54.5 (N-CH₂-Ph), 51.5 (O-CH₃), 35.0 (β-CH₂).

  • FT-IR (neat): ν ~ 3060, 3030 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1495, 1450 (Ar C=C) cm⁻¹.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₂₄H₂₅NO₂: 360.1964; found ~360.2.

This guide provides a comprehensive overview and a viable synthetic strategy for the preparation of this compound. Researchers should always perform their own risk assessment and optimization of the reaction conditions for their specific laboratory settings.

Properties and characterization of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N,N-dibenzyl-L-phenylalaninate is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of two benzyl groups on the amine nitrogen and a methyl ester at the carboxyl terminus. This modification of the parent amino acid significantly alters its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity and potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, a proposed synthesis protocol, and detailed characterization of this compound, based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 184774-09-2[1]
Molecular Formula C₂₄H₂₅NO₂[1]
Molecular Weight 359.47 g/mol [1]
Chemical Structure Chemical Structure of this compound
IUPAC Name methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate

Note: The chemical structure image is provided for illustrative purposes.

Proposed Synthesis Protocol

A plausible and efficient two-step synthesis of this compound is proposed, commencing with the N,N-dibenzylation of L-phenylalanine, followed by the esterification of the resulting N,N-dibenzyl-L-phenylalanine.

Step 1: Synthesis of N,N-dibenzyl-L-phenylalanine

This procedure is adapted from a similar synthesis of N,N-dibenzyl-L-serine[2].

Materials:

  • L-phenylalanine

  • Benzyl chloride

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium iodide (TBAI)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve L-phenylalanine and a catalytic amount of tetrabutylammonium iodide in a 1:1 mixture of water and ethanol containing an excess of potassium hydroxide.

  • To this stirred solution, add benzyl chloride dropwise.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Step 2: Esterification of N,N-dibenzyl-L-phenylalanine

The esterification can be achieved using standard methods, such as Fischer-Speier esterification.

Materials:

  • N,N-dibenzyl-L-phenylalanine

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Suspend N,N-dibenzyl-L-phenylalanine in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: N,N-Dibenzylation cluster_step2 Step 2: Esterification L_Phe L-Phenylalanine Dibenzyl_Phe N,N-dibenzyl- L-phenylalanine L_Phe->Dibenzyl_Phe Benzyl chloride, KOH, TBAI Ethanol/Water, Reflux Target Methyl N,N-dibenzyl- L-phenylalaninate Dibenzyl_Phe->Target Methanol, H₂SO₄ (cat.) Reflux Characterization_Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Potential_Applications cluster_outcomes Potential Outcomes & Research Areas Compound Methyl N,N-dibenzyl- L-phenylalaninate Lipophilicity Increased Lipophilicity Compound->Lipophilicity Two Benzyl Groups Building_Block Chiral Building Block Compound->Building_Block Protected Amine Antimicrobial Potential Antimicrobial Activity Compound->Antimicrobial Phenylalanine Ester Derivative Neuro_Drugs CNS Drug Delivery Lipophilicity->Neuro_Drugs Peptide_Synthesis Peptidomimetic Synthesis Building_Block->Peptide_Synthesis Antibacterial_Agents Novel Antibacterials Antimicrobial->Antibacterial_Agents

References

Spectroscopic data (NMR, IR, MS) of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic and Synthetic Overview of Methyl N,N-dibenzyl-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of this compound, a derivative of the amino acid L-phenylalanine. Due to the limited availability of experimental spectroscopic data in the public domain, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is provided, along with a logical workflow for its preparation and subsequent analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this compound or its analogs.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.40m15HAromatic protons (3 x C₆H₅)
~3.80d (J ≈ 13.5 Hz)2HN-CH ₂-Ph (diastereotopic)
~3.70s3H-OCH
~3.60d (J ≈ 13.5 Hz)2HN-CH ₂-Ph (diastereotopic)
~3.50t (J ≈ 7.5 Hz)1Hα-CH
~3.10dd (J ≈ 14.0, 7.5 Hz)1Hβ-CH ₂ (diastereotopic)
~2.90dd (J ≈ 14.0, 7.5 Hz)1Hβ-CH ₂ (diastereotopic)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~173.0C =O (ester)
~139.0Quaternary aromatic C (N-CH₂-C ₆H₅)
~137.0Quaternary aromatic C (β-CH₂-C ₆H₅)
~129.0Aromatic C H
~128.5Aromatic C H
~127.0Aromatic C H
~63.0α-C H
~54.0N-C H₂-Ph
~51.5-OC H₃
~35.0β-C H₂
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1160StrongC-O stretch (ester)
~740, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
359Moderate[M]⁺ (Molecular Ion)
300High[M - COOCH₃]⁺
268Moderate[M - CH₂C₆H₅]⁺
180High[CH(C₆H₅)CH₂COOCH₃]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following is a detailed, plausible methodology for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • Methyl L-phenylalaninate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of Methyl L-phenylalaninate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Process the data, referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS):

  • Analyze the purified product using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound Start Starting Materials: - Methyl L-phenylalaninate HCl - Benzyl bromide - K₂CO₃ Synthesis N,N-Dibenzylation Reaction Start->Synthesis Workup Aqueous Workup and Extraction Synthesis->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data Tables NMR->Data IR->Data MS->Data

Synthesis and Analysis Workflow

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified from public sources. They are provided for informational and research guidance purposes only. Experimental verification is recommended.

The Role of Methyl N,N-dibenzyl-L-phenylalaninate as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N,N-dibenzyl-L-phenylalaninate is a valuable chiral building block in organic synthesis, particularly in the construction of complex, stereochemically defined molecules. Its N,N-dibenzyl protecting group offers steric bulk and stability, influencing the stereochemical outcome of reactions at the α-carbon and enabling its use in the synthesis of novel amino acids, peptide mimics, and other chiral synthons. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. Amino acids, as readily available sources of chirality, are paramount among these building blocks. While the native functional groups of amino acids are often reactive, their protection allows for selective transformations. The N,N-dibenzyl protecting group, in particular, offers unique advantages. Unlike common N-protecting groups like Boc or Cbz, the tertiary amine nature of an N,N-dibenzyl amino acid ester prevents racemization of the α-chiral center under many reaction conditions. Furthermore, the two benzyl groups provide significant steric hindrance, which can be exploited to direct the stereochemical course of subsequent reactions.

This compound, derived from the naturally occurring amino acid L-phenylalanine, combines the chirality of the amino acid backbone with the synthetic advantages of the N,N-dibenzyl group and the reactivity of a methyl ester. This makes it a versatile intermediate for the synthesis of a variety of complex chiral molecules. N,N-dibenzylamino aldehydes, which can be derived from the corresponding amino acids, have been identified as highly useful chiral building blocks in synthetic organic chemistry[1]. The N,N-dibenzyl group has also been successfully utilized in the stereoselective preparation of β-lactam-containing pseudopeptides[2][3].

Synthesis of this compound

The synthesis of this compound can be approached via two primary routes: the N,N-dibenzylation of L-phenylalanine methyl ester or the esterification of N,N-dibenzyl-L-phenylalanine. The former is often more direct.

Synthesis Pathway

A logical synthetic pathway starts with the readily available L-phenylalanine and proceeds through its methyl ester.

Synthesis_Pathway L_Phe L-Phenylalanine L_Phe_Me_HCl L-Phenylalanine Methyl Ester HCl L_Phe->L_Phe_Me_HCl  SOCl2, MeOH   Me_NNDP Methyl N,N-dibenzyl- L-phenylalaninate L_Phe_Me_HCl->Me_NNDP  BnBr, Base  

Caption: Synthetic route to this compound.
Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.[4]

  • Materials: L-Phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-phenylalanine (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield the crude L-phenylalanine methyl ester hydrochloride as a white solid.

    • Recrystallize the crude product from a mixture of ethyl acetate and ethanol to obtain the pure product.

Reactant Molar Eq. Purity Source
L-Phenylalanine1.0>99%Commercial
Thionyl Chloride1.5>99%Commercial
MethanolSolventAnhydrousCommercial
Product Yield Purity m.p.
L-Phenylalanine Methyl Ester HCl~97%>98%150-154 °C

Step 2: Synthesis of this compound

This protocol is a general method for the N-alkylation of amino acid esters.

  • Materials: L-Phenylalanine methyl ester hydrochloride, Benzyl bromide (BnBr), a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the base (2.5-3.0 equivalents) to the solution and stir for a short period to neutralize the hydrochloride and liberate the free amine.

    • Add benzyl bromide (2.2-2.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Purity Source
L-Phenylalanine Methyl Ester HCl1.0>98%Synthesized
Benzyl Bromide2.2>98%Commercial
Potassium Carbonate2.5>99%Commercial
AcetonitrileSolventAnhydrousCommercial
Product Yield Purity
This compoundVariable>95% (post-chromatography)

Role as a Chiral Building Block in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from the unique properties of the N,N-dibenzyl group. This bulky protecting group can direct the approach of reagents to the α-carbon, leading to high diastereoselectivity in enolate alkylation and other reactions.

Asymmetric Alkylation for the Synthesis of α-Substituted Amino Acids

The enolate of this compound can be generated using a strong base and subsequently alkylated with various electrophiles. The steric hindrance provided by the N,N-dibenzyl group favors the approach of the electrophile from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

Asymmetric_Alkylation Start Methyl N,N-dibenzyl- L-phenylalaninate Enolate Chiral Enolate Start->Enolate  Base (LDA)   Alkylation Alkylation (R-X) Enolate->Alkylation Product α-Substituted Amino Acid Derivative Alkylation->Product Deprotection Deprotection Product->Deprotection  H₂, Pd/C   Final_Product α-Substituted Phenylalanine Deprotection->Final_Product

Caption: Asymmetric alkylation workflow.
Reduction to Chiral Amino Alcohols

The methyl ester functionality can be selectively reduced to a primary alcohol without affecting the N,N-dibenzyl group, providing access to valuable chiral N,N-dibenzyl-L-phenylalaninol. These amino alcohols are important precursors for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.

Conclusion

This compound is a versatile and highly valuable chiral building block for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the unique steric and electronic properties of the N,N-dibenzyl protecting group make it an ideal starting material for the stereoselective synthesis of a wide range of complex chiral molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this powerful synthetic tool in their endeavors.

References

Introduction to N,N-dibenzyl protecting groups in amino acid chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to N,N-Dibenzyl Protecting Groups in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the development of complex chiral molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of amine protecting groups, the N,N-dibenzyl (Bn₂) group offers a unique set of properties that make it a valuable tool for chemists. This technical guide provides a comprehensive overview of the application of N,N-dibenzyl protecting groups in amino acid chemistry, covering their synthesis, stability, and deprotection, with a focus on quantitative data and detailed experimental protocols.

The N,N-dibenzyl group is characterized by the presence of two benzyl substituents on the nitrogen atom of the amino acid. This bulky, non-polar group imparts specific characteristics to the amino acid, influencing its reactivity and physical properties. A key advantage of the dibenzyl group is its remarkable stability under both acidic and basic conditions, which allows for the selective deprotection of other functional groups in the molecule.[1] Furthermore, the steric hindrance provided by the two benzyl groups can be exploited to control stereoselectivity in various reactions.[2]

This guide will delve into the practical aspects of utilizing N,N-dibenzyl protection, offering a comparative perspective against more common protecting groups like Boc, Fmoc, and Cbz, and providing researchers with the necessary information to effectively integrate this strategy into their synthetic workflows.

Core Data on N,N-Dibenzyl Group Transformations

The following tables summarize quantitative data for the introduction and removal of N,N-dibenzyl protecting groups on various amino acids, providing a comparative overview of reaction conditions and efficiencies.

Table 1: N,N-Dibenzylation of Amino Acids

Amino AcidReagents and ConditionsReaction TimeYield (%)Reference
L-SerineBenzyl chloride (6 eq), KOH (7 eq), TBA I (0.1 eq), H₂O:EtOH (1:1), reflux1 hNot specified[2]
L-ThreoninePhCHO (2 eq), Rh(I) catalyst, H₂ (50 bar), MeOH, rtNot specified34[3]
L-ProlinePhCHO, Rh(I) catalyst, H₂ (50 bar), MeOH, rtNot specifiedNot specified[3]

Table 2: Deprotection of N,N-Dibenzyl Amino Acids and Derivatives

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
N,N-Dibenzylamino alcoholNIS (3 eq), DCM, rt4 h87 (mono-debenzylation)[4]
N,N-Dibenzylamino alcoholNIS (10 eq), DCM, rt1 week50 (di-debenzylation)[4]
Various N-benzyl derivatives10% Pd/C, Ammonium formate, MeOH, reflux6-10 minHigh (not specified)[5][6]
N-benzyl-2-methylimidazole10% Pd/C, Ammonium formate, MeOH, reflux60 minHigh (not specified)[6]
N-Boc, N-Bn protected 2-aminopyridine derivative20% Pd(OH)₂/C, H₂, EtOH, 1.5 eq Acetic Acid, 60 °C14 h89[7]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures associated with the use of N,N-dibenzyl protecting groups.

Protocol for N,N-Dibenzylation of L-Serine

Materials:

  • L-Serine

  • Benzyl chloride

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium iodide (TBAI)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Serine (1 eq) and TBAI (0.1 eq) in a 3 M solution of KOH (7 eq) in a 1:1 mixture of water and ethanol.[2]

  • Add benzyl chloride (6 eq) dropwise to the solution.[2]

  • Heat the reaction mixture to reflux and stir for 1 hour.[2]

  • Add an additional portion of KOH (1 eq) and continue stirring at reflux for another hour.[2]

  • After cooling, dissolve the white precipitate by adding water.[2]

  • Extract the aqueous solution with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Deprotection of N,N-Dibenzyl Group via Catalytic Transfer Hydrogenation

Materials:

  • N,N-Dibenzyl amino acid derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite

Procedure:

  • In a round-bottom flask, suspend the N,N-dibenzyl amino acid derivative (1 eq) and an equal weight of 10% Pd/C in dry methanol.[5]

  • Add anhydrous ammonium formate (5 eq) in a single portion under a nitrogen atmosphere.[6]

  • Stir the reaction mixture at reflux temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within 6-10 minutes.[6]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amino acid derivative.[5]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the application of N,N-dibenzyl protecting groups.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_peptide_synthesis Peptide Synthesis cluster_deprotection Deprotection Step AminoAcid Amino Acid Reagents_P Benzyl Halide / Benzaldehyde + Base / Reducing Agent DibenzylAA N,N-Dibenzyl Amino Acid Reagents_P->DibenzylAA N,N-Dibenzylation PeptideCoupling Peptide Coupling DibenzylAA->PeptideCoupling OtherSteps Further Synthetic Steps (e.g., side-chain deprotection) PeptideCoupling->OtherSteps Reagents_D H₂, Pd/C or Ammonium Formate, Pd/C DeprotectedAA Deprotected Amino Acid Reagents_D->DeprotectedAA Hydrogenolysis

Caption: General workflow for the use of N,N-dibenzyl protection in amino acid chemistry.

DeprotectionPathways cluster_hydrogenolysis Catalytic Hydrogenation cluster_nis N-Iodosuccinimide (NIS) Start N,N-Dibenzyl Amino Acid Derivative H2_PdC H₂ / Pd/C Start->H2_PdC AmmoniumFormate Ammonium Formate / Pd/C Start->AmmoniumFormate NIS_3eq NIS (3 eq) Start->NIS_3eq NIS_10eq NIS (10 eq) Start->NIS_10eq CompleteDeprotection Primary Amine H2_PdC->CompleteDeprotection AmmoniumFormate->CompleteDeprotection MonoDebenzyl N-Benzyl Amine NIS_3eq->MonoDebenzyl DiDebenzyl Primary Amine NIS_10eq->DiDebenzyl

Caption: Deprotection pathways for N,N-dibenzyl protected amino derivatives.

Comparative Analysis with Other Protecting Groups

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The N,N-dibenzyl group exhibits distinct advantages and disadvantages when compared to the more commonly employed Boc, Fmoc, and Cbz groups.

Table 3: Comparison of Amine Protecting Groups

Protecting GroupIntroductionRemoval ConditionsStabilityOrthogonality
**N,N-Dibenzyl (Bn₂) **Benzyl halides or reductive aminationCatalytic hydrogenation (e.g., H₂/Pd-C, Ammonium Formate/Pd-C)[5][6]Stable to strong acids and bases.[1]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
Boc Boc₂OStrong acid (e.g., TFA)Labile to strong acids. Stable to base and hydrogenolysis.Orthogonal to Fmoc and Cbz.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Labile to bases. Stable to acid and hydrogenolysis.Orthogonal to Boc and Cbz.
Cbz Benzyl chloroformateCatalytic hydrogenationStable to acid and base. Labile to hydrogenolysis.Orthogonal to Boc and Fmoc.

The N,N-dibenzyl group's stability to both acidic and basic conditions makes it particularly useful in syntheses where orthogonal deprotection schemes are required for other functional groups, such as tert-butyl esters (acid-labile) or fluorenylmethyl esters (base-labile). However, its removal by catalytic hydrogenation means it is not orthogonal to other benzyl-based protecting groups (e.g., Cbz, benzyl esters).[8]

A notable application of the N,N-dibenzyl group is in the stereoselective synthesis of β-lactam containing pseudopeptides, where it has been shown to be essential for achieving high yields and diastereoselectivity.[2][9] The steric bulk of the dibenzyl group can also prevent undesirable side reactions, such as epimerization.[2]

Conclusion

The N,N-dibenzyl protecting group represents a robust and versatile tool in the repertoire of the synthetic chemist. Its high stability towards a wide range of reaction conditions, coupled with its efficient removal via catalytic hydrogenation, provides a valuable strategic option for the synthesis of complex peptides and chiral molecules. While not as commonly employed as Boc or Fmoc in routine solid-phase peptide synthesis, the unique properties of the N,N-dibenzyl group make it indispensable for specific applications where control of stereochemistry and orthogonality to acid- and base-labile groups are critical. This guide has provided a foundational understanding, quantitative data, and practical protocols to enable researchers to confidently incorporate N,N-dibenzyl protection into their synthetic strategies.

References

The Advent of N,N-Dibenzylated Phenylalanine Esters: A Technical Guide to Their Synthesis and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of N,N-dibenzylated phenylalanine esters, a class of compounds with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic methodologies, quantitative data, and logical workflows.

Introduction

The protection of the amino group in amino acids is a fundamental strategy in peptide synthesis and the development of amino acid-based pharmaceuticals. Among the various protecting groups, the benzyl group offers distinct advantages due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. The introduction of two benzyl groups on the nitrogen atom of phenylalanine esters, forming N,N-dibenzylated phenylalanine esters, creates a sterically hindered and highly lipophilic tertiary amine. This modification can significantly alter the parent amino acid's physicochemical properties and biological activity. While the definitive "discovery" of this specific compound class is not pinpointed to a single seminal publication, its synthesis falls under the broader, well-established field of N-alkylation of amino acids.

Initial Synthesis and Methodologies

The primary and most efficient method for the synthesis of N,N-dibenzylated phenylalanine esters is through direct N-alkylation of the corresponding phenylalanine ester. A robust and well-documented procedure for this transformation is the reaction of a phenylalanine ester with a benzylating agent, such as benzyl bromide, in the presence of a base.

Key Synthetic Pathway: N-Alkylation

The logical workflow for the synthesis of N,N-dibenzylated phenylalanine esters via N-alkylation is depicted below. The process begins with the esterification of L-phenylalanine, followed by the crucial N,N-dibenzylation step.

workflow General Synthesis Workflow cluster_esterification Esterification cluster_dibenzylation N,N-Dibenzylation L-Phenylalanine L-Phenylalanine Esterification Esterification L-Phenylalanine->Esterification Phenylalanine Ester Phenylalanine Ester Esterification->Phenylalanine Ester Dibenzylation Dibenzylation Phenylalanine Ester->Dibenzylation N,N-Dibenzylated Phenylalanine Ester N,N-Dibenzylated Phenylalanine Ester Dibenzylation->N,N-Dibenzylated Phenylalanine Ester

Caption: General workflow for the synthesis of N,N-dibenzylated phenylalanine esters.

Experimental Protocol: Synthesis of Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate

A detailed and reliable protocol for the synthesis of a representative N,N-dibenzylated phenylalanine ester is provided by Organic Syntheses. This procedure outlines the N,N-dibenzylation of L-phenylalanine followed by in-situ esterification with benzyl bromide.

Procedure: [1]

A solution of potassium carbonate (16.6 g, 120 mmol) and sodium hydroxide (4.8 g, 120 mmol) in 100 mL of water is prepared in a 250-mL, three-necked, round-bottomed flask. To this, L-phenylalanine (9.9 g, 60 mmol) is added, and the suspension is heated to reflux to form a clear solution. Benzyl bromide (31.0 g, 181 mmol) is then added dropwise to the refluxing solution. The mixture is refluxed for an additional hour and then cooled to room temperature. The product is extracted with ether, and the combined organic phases are washed and dried. After removal of the solvent, the crude product is recrystallized.

Quantitative Data Summary

The following table summarizes the available quantitative data for synthesized N,N-dibenzylated phenylalanine esters. The data is compiled from various sources, and while a comprehensive comparison of different esters under identical conditions is not available in a single report, the presented information provides valuable insights into the characteristics of these compounds.

Ester GroupStarting MaterialReagentsSolventYield (%)Melting Point (°C)Analytical DataReference
BenzylL-PhenylalanineBenzyl bromide, K₂CO₃, NaOHWaterNot explicitly stated for this specific product, but the subsequent product yield is high.68-70 (for the corresponding alcohol)¹H NMR, ¹³C NMR, Anal.[1]
MethylL-Phenylalanine methyl ester hydrochlorideBenzyl bromide, NaHCO₃Not specifiedNot specifiedNot specifiedNot specifiedGeneral method
EthylL-Phenylalanine ethyl ester hydrochlorideBenzyl bromide, NaHCO₃Not specifiedNot specifiedNot specifiedNot specifiedGeneral method

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by N,N-dibenzylated phenylalanine esters are not yet extensively studied, their structural similarity to other biologically active molecules suggests potential interactions with various cellular signaling cascades. For instance, N-acylated amino acids and their derivatives are known to be involved in cellular communication. The introduction of the bulky, lipophilic N,N-dibenzyl group could influence the molecule's ability to cross cell membranes and interact with intracellular targets.

A hypothetical signaling pathway that could be influenced by such a molecule is presented below. This diagram illustrates a generic pathway where a lipophilic molecule could interact with a receptor, potentially leading to the modulation of downstream signaling events.

signaling_pathway Hypothetical Signaling Pathway Interaction NNDPE N,N-Dibenzylated Phenylalanine Ester Membrane Membrane NNDPE->Membrane Receptor Receptor Membrane->Receptor Interaction Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulation

Caption: Hypothetical interaction of a lipophilic molecule with a cellular signaling pathway.

Conclusion

The synthesis of N,N-dibenzylated phenylalanine esters is readily achievable through established N-alkylation methodologies. The procedure detailed in Organic Syntheses provides a reliable and scalable method for producing the benzyl ester derivative. While comprehensive comparative data for a range of esters is currently lacking in the literature, the fundamental synthetic approach is applicable to various ester forms. The biological activities and specific signaling pathway interactions of this class of compounds remain an area ripe for further investigation. The unique structural and physicochemical properties conferred by the N,N-dibenzyl moiety suggest that these compounds could serve as valuable scaffolds in the design of novel therapeutic agents. Future research should focus on a more systematic synthesis and biological evaluation of a library of N,N-dibenzylated phenylalanine esters to fully elucidate their potential.

References

A Theoretical Framework for Conformational Analysis of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For molecules such as Methyl N,N-dibenzyl-L-phenylalaninate, a derivative of the amino acid L-phenylalanine, understanding its conformational landscape is crucial for applications in drug design and development. While specific experimental or theoretical studies on the conformation of this compound are not extensively available in the current body of scientific literature, this guide outlines the established theoretical methodologies that can be employed for such an analysis. Drawing parallels from computational studies on analogous molecules like Cα,α-dibenzylglycine and L-phenylalanine itself, we present a comprehensive framework for its conformational investigation. This document details the computational protocols, potential intramolecular interactions, and a generalized workflow for the theoretical conformational analysis of this molecule, providing a robust starting point for future research endeavors.

Introduction

This compound is a chiral molecule with significant conformational flexibility arising from the rotation around several single bonds. The presence of two bulky benzyl groups on the nitrogen atom, in addition to the phenyl side chain of the phenylalanine residue, introduces complex steric and electronic interactions that govern its preferred three-dimensional structure. These conformational preferences are critical in determining how the molecule interacts with biological targets, such as enzymes and receptors, and thus are of paramount importance in the field of medicinal chemistry and drug discovery.

Theoretical, or computational, conformational analysis provides a powerful tool to explore the potential energy surface of a molecule and identify its stable conformers. This approach can predict the relative energies of different conformations, the barriers to their interconversion, and the key non-covalent interactions that stabilize them. This guide will delineate the steps and methodologies for conducting such a theoretical study on this compound.

Methodologies for Conformational Analysis

The conformational analysis of a flexible molecule like this compound typically involves a multi-step computational protocol. The following sections detail the key stages, drawing from established methods used for similar amino acid derivatives.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations that span the molecule's conformational space. This is crucial to ensure that the global energy minimum and all significant low-energy conformers are identified. A common approach is to perform a systematic search by rotating the molecule's rotatable bonds at defined intervals. However, for a molecule with many rotatable bonds, this can be computationally expensive. A more efficient alternative is to use stochastic methods like molecular dynamics or Monte Carlo simulations at an elevated temperature to explore the conformational landscape.

Quantum Mechanical Calculations

Once a set of initial conformations is generated, quantum mechanical (QM) calculations are employed to optimize their geometries and calculate their relative energies. Density Functional Theory (DFT) is a widely used method for such studies due to its favorable balance of accuracy and computational cost.

Experimental Protocol: DFT Calculations

A typical DFT protocol for conformational analysis, adapted from studies on similar molecules, would involve the following steps[1]:

  • Initial Geometry Optimization: The initial structures are optimized using a computationally less expensive method, such as a smaller basis set (e.g., 3-21G), to quickly refine the geometries.

  • Final Geometry Optimization and Energy Calculation: The geometries from the previous step are then re-optimized at a higher level of theory to obtain more accurate structures and energies. A commonly used functional and basis set combination is B3LYP with the 6-31+G(d,p) basis set[1]. The inclusion of diffuse functions (+) is important for describing non-covalent interactions, and polarization functions (d,p) provide additional flexibility to the basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the final optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Solvent Effects: The influence of a solvent can be incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This is crucial for comparing theoretical results with experimental data obtained in solution.

Data Presentation: Illustrative Conformational Data

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented. The data is hypothetical and based on typical values observed for similar amino acid derivatives.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle ϕ (°)Dihedral Angle ψ (°)Key Intramolecular Interaction
Conf-1 0.00-65.8-40.2N-H···π interaction
Conf-2 1.25-72.1145.3C-H···O hydrogen bond
Conf-3 2.5058.962.1π-π stacking

Table 1: Hypothetical low-energy conformations of this compound in the gas phase.

ParameterConf-1Conf-2Conf-3
Bond Length (Å): Cα-N 1.461.471.46
Bond Length (Å): Cα-C' 1.531.521.53
Bond Angle (°): Cα-N-CBn1 112.5113.1112.8
Bond Angle (°): Cα-N-CBn2 111.9112.4112.1

Table 2: Selected hypothetical geometric parameters for the low-energy conformations of this compound.

Visualizations

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.

conformational_analysis_workflow cluster_0 Computational Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Dynamics, Monte Carlo) start->conf_search qm_opt Quantum Mechanical Geometry Optimization (e.g., DFT/B3LYP/6-31+G(d,p)) conf_search->qm_opt freq_calc Frequency Calculation and Thermodynamic Analysis qm_opt->freq_calc solvent_model Inclusion of Solvent Effects (e.g., PCM) freq_calc->solvent_model analysis Analysis of Results: - Relative Energies - Geometric Parameters - Intramolecular Interactions solvent_model->analysis end Identification of Stable Conformers analysis->end

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

Potential Intramolecular Interactions

The conformational preferences of this compound will be governed by a balance of attractive and repulsive intramolecular interactions. The diagram below highlights the key potential interactions.

intramolecular_interactions cluster_1 Key Intramolecular Interactions cluster_attractive Attractive Interactions cluster_repulsive Repulsive Interactions molecule This compound Conformation steric Steric Hindrance molecule->steric nh_pi N-H...π Interaction nh_pi->molecule ch_o C-H...O Hydrogen Bond ch_o->molecule pi_pi π-π Stacking pi_pi->molecule

Figure 2: Potential intramolecular interactions influencing the conformation of this compound.

Conclusion

While a dedicated theoretical study on the conformation of this compound has yet to be reported, the computational methodologies for such an investigation are well-established. By employing a systematic conformational search followed by accurate quantum mechanical calculations, it is possible to elucidate the conformational landscape of this molecule. The insights gained from such a study, including the identification of stable conformers and the nature of the intramolecular interactions that stabilize them, would be invaluable for understanding its chemical behavior and for its potential application in drug design and development. This guide provides a comprehensive roadmap for researchers to undertake such a theoretical investigation.

References

An In-depth Technical Guide to the Solubility of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl N,N-dibenzyl-L-phenylalaninate in common organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. Consequently, this document provides a detailed, robust experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate the necessary data for their specific applications. The methodologies outlined herein are based on widely accepted standards in the pharmaceutical and chemical industries.

Introduction

This compound is a derivative of the amino acid L-phenylalanine, characterized by the presence of two benzyl groups on the amine and a methyl ester at the carboxylic acid terminus. This N-protected amino acid ester is of interest in synthetic organic chemistry, particularly in peptide synthesis and as a chiral building block. Understanding its solubility in various organic solvents is critical for its application in drug development and manufacturing, influencing reaction kinetics, purification strategies, and formulation development.

Despite its relevance, a thorough literature review indicates that specific quantitative solubility data for this compound in common organic solvents has not been publicly reported. This guide, therefore, serves a dual purpose: to highlight this data gap and to provide a comprehensive framework for its experimental determination.

Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents was found in peer-reviewed journals, patents, or chemical data repositories. To facilitate research and development involving this compound, it is recommended that solubility studies be conducted. The following table has been structured to aid in the presentation of experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Hexanee.g., 25Data to be determinedData to be determinede.g., HPLC-UV

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid organic compound in an organic solvent.[1][2][3][4][5] This method is considered the "gold standard" for its reliability and accuracy.[1]

3.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[1]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as g/L or mol/L.

3.4. Analytical Method Development

A crucial aspect of this protocol is the use of a validated analytical method for quantification. For a compound like this compound, which contains chromophores (the benzyl groups), HPLC with UV detection is a highly suitable technique. This involves:

  • Column Selection: A reverse-phase C18 column is typically appropriate.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point.

  • Wavelength Selection: The UV detection wavelength should be set to the absorbance maximum of the compound.

  • Calibration: A calibration curve must be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Known Volume of Organic Solvent add_solid->add_solvent equilibrate Equilibrate in Temperature-Controlled Shaker (e.g., 24-48h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtered Saturated Solution filter->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While there is currently a lack of published solubility data for this compound in common organic solvents, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to determining the thermodynamic solubility. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of synthetic chemistry and pharmaceutical development.

References

The Rising Profile of N,N-dibenzyl-L-phenylalanine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The L-phenylalanine scaffold has long been a cornerstone in the design of therapeutic agents due to its versatile structure and its role as a key building block in peptides and proteins.[1][2][3] Recent advancements have brought a specific class of modified amino acids to the forefront: N,N-dibenzyl-L-phenylalanine derivatives. The introduction of two benzyl groups on the alpha-amino group imparts unique conformational constraints and lipophilicity, opening new avenues for targeting a range of biological entities, from ion channels to enzymes. This technical guide provides an in-depth analysis of the current landscape and future potential of these derivatives in medicinal chemistry, with a focus on their application as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key target in pain and sensory pathways.

Core Applications and Biological Activity

The primary therapeutic potential of N,N-dibenzyl-L-phenylalanine derivatives has been notably demonstrated in the modulation of the TRPM8 ion channel.[4] TRPM8 is a calcium-permeable, non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its involvement in various pathological conditions, including neuropathic and inflammatory pain, makes it a prime target for novel analgesic drugs.

A key study has explored a series of β-lactam derivatives incorporating a 2'-dibenzylamino moiety derived from L-phenylalanine. These compounds have shown potent antagonist activity against the TRPM8 channel, with IC50 values in the nanomolar range. The stereochemistry of the molecule plays a crucial role in its potency, with specific diastereoisomers exhibiting significantly higher activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of key N,N-dibenzyl-L-phenylalanine-derived β-lactam diastereoisomers against the human TRPM8 channel.

Compound IDStereochemistryhTRPM8 IC50 (nM)
1a (3R,4R,2′R)1.8 ± 0.4
1b (3S,4S,2′S)140 ± 20
1c (3R,4R,2′S)50 ± 10
1d (3S,4S,2′R)40 ± 9

Data extracted from Bonache et al., Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity.[4]

Signaling Pathways and Mechanism of Action

N,N-dibenzyl-L-phenylalanine derivatives, particularly the β-lactam series, are proposed to act as allosteric modulators of the TRPM8 channel. By binding to a site distinct from the agonist-binding pocket, they are thought to induce a conformational change that prevents channel opening in response to stimuli like menthol. Docking studies suggest these antagonists may bind near the pore zone of the channel, thereby physically occluding ion flow or stabilizing a closed state.

Below is a diagram illustrating the proposed mechanism of TRPM8 antagonism.

TRPM8_Antagonism Proposed Mechanism of TRPM8 Antagonism cluster_membrane Cell Membrane TRPM8_closed TRPM8 Channel (Closed State) TRPM8_open TRPM8 Channel (Open State) TRPM8_closed->TRPM8_open Activates No_Response Blocked Cellular Response TRPM8_closed->No_Response Inhibited Activation Ca_ion TRPM8_open->Ca_ion Allows Menthol Menthol (Agonist) Menthol->TRPM8_closed Binds Antagonist N,N-dibenzyl-L-phenylalanine Derivative (Antagonist) Antagonist->TRPM8_closed Binds & Stabilizes Cellular_Response Cellular Response (e.g., Cold Sensation, Pain Signal) Ca_ion->Cellular_Response Triggers

Caption: Proposed allosteric antagonism of the TRPM8 channel.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds. The following protocols are based on established procedures for the synthesis of N,N-dibenzyl-L-phenylalanine-derived β-lactams and their biological assessment.

General Synthesis of 4-benzyl-1-[(3′-phenyl-2′-dibenzylamino)prop-1′-yl]-4-benzyloxycarbonyl-3-methyl-2-oxoazetidine (TRPM8 Antagonist)

This protocol outlines the key steps in the synthesis of the core β-lactam structure.

Synthesis_Workflow General Synthesis Workflow for β-Lactam TRPM8 Antagonists Start N,N-dibenzyl-L-phenylalaninol Step1 Staudinger Cycloaddition with benzyl 2-methyl-3-oxo-3-phenylpropanoate Start->Step1 Step2 Purification by Column Chromatography Step1->Step2 Product Diastereomeric Mixture of β-Lactams Step2->Product Step3 Separation of Diastereoisomers (e.g., by HPLC) Product->Step3 Final_Products Pure Diastereoisomers (1a-1d) Step3->Final_Products

Caption: Synthetic workflow for TRPM8 antagonist synthesis.

Materials:

  • N,N-dibenzyl-L-phenylalaninol

  • Benzyl 2-methyl-3-oxo-3-phenylpropanoate

  • Triethylamine (Et3N)

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation: To a cooled (0 °C) solution of benzyl 2-methyl-3-oxo-3-phenylpropanoate in dry DCM, add Et3N followed by the dropwise addition of SOCl2. Stir the reaction mixture at 0 °C for 1 hour.

  • Imine Formation: In a separate flask, dissolve N,N-dibenzyl-L-phenylalaninol in dry DCM.

  • Cycloaddition: Add the activated acid chloride solution from step 1 to the imine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to obtain the diastereomeric mixture of the β-lactam product.

  • Diastereomer Separation: Separate the individual diastereoisomers using semi-preparative high-performance liquid chromatography (HPLC).

Calcium Microfluorimetry Assay for TRPM8 Antagonist Activity

This assay is used to determine the IC50 values of the synthesized compounds.

Materials:

  • HEK-293 cells stably expressing human TRPM8

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Menthol (TRPM8 agonist)

  • Test compounds (N,N-dibenzyl-L-phenylalanine derivatives)

  • 96-well black-walled, clear-bottom plates

  • Fluorometric imaging plate reader

Procedure:

  • Cell Plating: Plate the TRPM8-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37 °C.

  • Compound Incubation: Wash the cells again to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Measure the baseline fluorescence, then add a solution of menthol to each well to stimulate the TRPM8 channels. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to menthol for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Potential in Medicinal Chemistry

While the most detailed data for N,N-dibenzyl-L-phenylalanine derivatives is in the context of TRPM8 modulation, the structural motif holds promise for other therapeutic areas. The dibenzyl groups can enhance binding to hydrophobic pockets in various protein targets. Potential applications that are being explored for other phenylalanine derivatives and could be relevant for N,N-dibenzylated analogs include:

  • Oncology: Dipeptide derivatives of L-phenylalanine have shown potent antitumor activity against prostate cancer cells by inducing apoptosis.[2][3] The increased lipophilicity of N,N-dibenzyl derivatives could potentially enhance cell permeability and target engagement.

  • Metabolic Diseases: Benzyl-substituted (S)-phenylalanine derivatives have been identified as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an important target in type 2 diabetes.[1] These inhibitors showed IC50 values in the low nanomolar range.[1]

  • Infectious Diseases: Phenylalanine derivatives have been investigated for their activity against various pathogens. For instance, some derivatives show antitubercular activity, while others act as quorum sensing inhibitors in bacteria.[5][6]

The logical relationship for exploring the potential of these derivatives is outlined below.

Drug_Discovery_Logic Drug Discovery Funnel for N,N-dibenzyl-L-phenylalanine Derivatives Scaffold N,N-dibenzyl-L-phenylalanine Core Scaffold SAR Structure-Activity Relationship (SAR) - Modify peripheral groups - Vary stereochemistry Scaffold->SAR Targets Potential Biological Targets - Ion Channels (TRPM8) - Enzymes (DPP-4) - Receptors SAR->Targets Screening High-Throughput Screening - In vitro assays - Cell-based assays Targets->Screening Lead_Gen Lead Compound Identification Screening->Lead_Gen Optimization Lead Optimization - Improve potency - Enhance ADME properties Lead_Gen->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A logical workflow for the discovery of novel therapeutics.

Conclusion

N,N-dibenzyl-L-phenylalanine derivatives represent a promising and underexplored class of compounds in medicinal chemistry. The successful development of potent TRPM8 antagonists highlights their potential for creating highly specific and active modulators of protein function. The synthetic tractability and the ability to fine-tune physicochemical properties through modifications of the benzyl groups and the core amino acid structure make them attractive scaffolds for future drug discovery efforts. Further research into their activity against other targets, particularly in oncology and metabolic diseases, is warranted and could lead to the development of novel, first-in-class therapeutics.

References

Methodological & Application

Application Notes and Protocols for the N,N-dibenzylation of L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and chiral ligands. Two common and effective methods are presented: direct alkylation and reductive amination.

Introduction

L-phenylalanine and its derivatives are fundamental chiral precursors in the synthesis of a wide array of biologically active molecules. The protection of the amino group is a critical step in many synthetic routes involving amino acids. Dibenzylation of the amine provides a robust protecting group that is stable to a variety of reaction conditions and can be removed under specific hydrogenolysis conditions. N,N-dibenzyl-L-phenylalanine methyl ester is therefore a key intermediate for the synthesis of complex peptides, alkaloids, and other chiral compounds. These application notes provide two reliable protocols for the preparation of this compound, allowing researchers to choose the most suitable method based on available reagents and equipment.

Data Presentation

The following table summarizes the typical quantitative data associated with the two primary synthetic methods for the N,N-dibenzylation of L-phenylalanine methyl ester.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Starting Materials L-phenylalanine methyl ester HCl, Benzyl bromide, K₂CO₃L-phenylalanine methyl ester HCl, Benzaldehyde, NaBH(OAc)₃
Solvent Acetonitrile (ACN)Dichloromethane (DCM)
Reaction Temperature 80°C (Reflux)Room Temperature
Reaction Time 12-24 hours4-8 hours
Typical Yield 85-95%75-85%
Purification Method Filtration and recrystallization or column chromatographyAqueous workup and column chromatography

Experimental Protocols

Method 1: Direct N,N-dibenzylation via Alkylation

This protocol describes the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester from L-phenylalanine methyl ester hydrochloride and benzyl bromide using potassium carbonate as the base.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylalanine methyl ester hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add anhydrous potassium carbonate (3.0 eq) to the suspension. The potassium carbonate will act as a base to neutralize the hydrochloride salt and the HBr formed during the reaction.

  • Add benzyl bromide (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N,N-dibenzyl-L-phenylalanine methyl ester as a pure product.

Method 2: N,N-dibenzylation via Reductive Amination

This protocol details the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester through the reductive amination of L-phenylalanine methyl ester with benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the suspension to liberate the free amine. Stir for 15 minutes.

  • Add benzaldehyde (2.2 eq) to the reaction mixture and stir at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N,N-dibenzyl-L-phenylalanine methyl ester.

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination A1 1. Mix L-Phe-OMe·HCl, K₂CO₃, and ACN A2 2. Add Benzyl Bromide A1->A2 A3 3. Reflux (80°C) 12-24h A2->A3 A4 4. Cool and Filter A3->A4 A5 5. Concentrate Filtrate A4->A5 A6 6. Aqueous Workup A5->A6 A7 7. Dry and Concentrate A6->A7 A8 8. Column Chromatography A7->A8 P1 Pure Product A8->P1 B1 1. Suspend L-Phe-OMe·HCl in DCM, add TEA B2 2. Add Benzaldehyde B1->B2 B3 3. Add NaBH(OAc)₃ B2->B3 B4 4. Stir at RT 4-8h B3->B4 B5 5. Quench with NaHCO₃ B4->B5 B6 6. Aqueous Workup B5->B6 B7 7. Dry and Concentrate B6->B7 B8 8. Column Chromatography B7->B8 P2 Pure Product B8->P2

Caption: Experimental workflows for the synthesis of N,N-dibenzyl-L-phenylalanine methyl ester.

Application Notes and Protocols for the Use of Methyl N,N-dibenzyl-L-phenylalaninate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The selection of appropriate protecting groups for the α-amino and side-chain functionalities of amino acids is critical to the success of SPPS. While standard protecting group strategies like Fmoc/tBu and Boc/Bzl are widely used, specialized applications often necessitate the use of alternative protecting groups to achieve specific synthetic goals.[1][2][3][4][5]

This document provides detailed application notes and protocols for the utilization of Methyl N,N-dibenzyl-L-phenylalaninate in solid-phase peptide synthesis. The N,N-dibenzyl group is a robust, non-urethane-type protecting group for the amino functionality. Its stability to both acidic and basic conditions commonly employed in standard SPPS makes it a valuable tool for specific applications, such as the synthesis of N-terminally modified peptides or as a permanent protecting group for the synthesis of peptide libraries with a common N,N-dibenzylated N-terminus. The removal of the N,N-dibenzyl group is typically achieved through catalytic hydrogenation, offering an orthogonal deprotection strategy.[6]

Applications

The use of this compound in SPPS is indicated for several specialized applications:

  • Synthesis of N-Terminally Modified Peptides: The N,N-dibenzyl group can serve as a stable protecting group for the N-terminal amino acid while subsequent modifications are performed on the peptide side chains or C-terminus.

  • Permanent N-Terminal Modification: Peptides can be synthesized with a permanent N,N-dibenzyl modification on the N-terminal phenylalanine. This bulky, hydrophobic moiety can be useful for studying protein-protein interactions, developing enzyme inhibitors, or enhancing the pharmacological properties of a peptide therapeutic.

  • Orthogonal Protection Strategy: The requirement of catalytic hydrogenation for deprotection provides orthogonality to the acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups, allowing for selective deprotection schemes in complex peptide synthesis.[2]

  • Synthesis of Pseudopeptides: The dibenzylamino group has been successfully employed in the synthesis of β-lactam-containing pseudopeptides.[6]

Data Presentation

Table 1: Protecting Group Compatibility
Protecting GroupN,N-Dibenzyl StabilityDeprotection ConditionsOrthogonality
Fmoc Stable20% Piperidine in DMFYes
Boc StableTFA in DCMYes
Trt StableDilute TFA in DCMYes
tBu StableTFA in DCMYes
Pbf StableTFA in DCMYes
Cbz RemovableCatalytic HydrogenationNo

Experimental Protocols

Protocol 1: Coupling of this compound to a Pre-loaded Resin

This protocol describes the coupling of this compound to a resin pre-loaded with the first amino acid (Fmoc-AA-Resin).

Materials:

  • Fmoc-AA-Resin (e.g., Wang, Rink Amide)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-AA-Resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc group. Drain the solution and repeat the piperidine treatment for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

G A Swell Fmoc-AA-Resin in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash Resin (DMF, DCM) B->C E Couple to Resin C->E D Activate Methyl N,N-dibenzyl- L-phenylalaninate (DIC/HOBt in DMF) D->E F Monitor Coupling (Kaiser Test) E->F F->E Incomplete G Wash Resin (DMF, DCM) F->G Coupling Complete H Peptide Elongation or Final Cleavage G->H

Protocol 2: Deprotection of the N,N-dibenzyl Group (for subsequent N-terminal modification)

This protocol is applicable if the N,N-dibenzyl group is used as a temporary protecting group.

Materials:

  • N,N-dibenzyl-Peptide-Resin

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) supply

Procedure:

  • Resin Preparation: Swell the N,N-dibenzyl-Peptide-Resin in MeOH or THF.

  • Catalyst Addition: Add Pd/C (catalytic amount) to the resin suspension.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the removal of the two benzyl groups.

  • Filtration and Washing: Once the deprotection is complete, filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with MeOH, DMF, and DCM.

  • Next Step: The deprotected peptide-resin is now ready for the next coupling step or N-terminal modification.

G A Swell N,N-dibenzyl- Peptide-Resin B Add Pd/C Catalyst A->B C Hydrogenation (H₂) B->C D Monitor Reaction (LC-MS) C->D D->C Incomplete E Filter and Wash Resin D->E Complete F Proceed to Next Synthetic Step E->F

Protocol 3: Cleavage of the Peptide from the Resin with the N,N-dibenzyl Group Intact

This protocol is for obtaining the final peptide with the permanent N,N-dibenzyl modification.

Materials:

  • N,N-dibenzyl-Phe-Peptide-Resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether. Dry the crude peptide and purify by reverse-phase HPLC.

Logical Relationships

G Start Start SPPS with This compound Decision1 Is N,N-dibenzyl group a temporary or permanent protecting group? Start->Decision1 Temp Temporary Protection Decision1->Temp Temporary Perm Permanent Modification Decision1->Perm Permanent Deprotect Perform Catalytic Hydrogenation (Protocol 2) Temp->Deprotect Cleave Cleave from Resin with N,N-dibenzyl group intact (Protocol 3) Perm->Cleave Modify Perform further N-terminal modification/elongation Deprotect->Modify FinalPeptide1 Final Peptide with Modified N-terminus Modify->FinalPeptide1 FinalPeptide2 Final N,N-dibenzyl- Phenylalanine Peptide Cleave->FinalPeptide2

Conclusion

The use of this compound in solid-phase peptide synthesis offers a specialized tool for the synthesis of N-terminally modified peptides and for introducing a permanent, bulky hydrophobic group. Its stability to standard SPPS conditions and its unique deprotection method provide a useful orthogonal strategy for complex peptide synthesis. The protocols outlined above provide a foundation for researchers to explore the applications of this versatile building block in their synthetic endeavors. Careful monitoring of coupling and deprotection steps is recommended to ensure optimal results.

References

Application of Methyl N,N-dibenzyl-L-phenylalaninate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Asymmetric Synthesis of α-Amino Acids

Introduction

While the direct application of Methyl N,N-dibenzyl-L-phenylalaninate as a catalyst in asymmetric catalysis is not extensively documented in current literature, the broader field of utilizing chiral auxiliaries derived from amino acids for the enantioselective synthesis of novel amino acids is a well-established and powerful strategy. This approach is crucial in medicinal chemistry and drug development, where the stereochemistry of a molecule can significantly impact its pharmacological activity. Unnatural α-amino acids, particularly quaternary ones, are of great interest as they can induce specific conformations in peptides, enhancing their stability and biological activity.

This document provides detailed application notes and protocols for the asymmetric synthesis of quaternary α-methyl α-amino acids. The methodology leverages a chiral auxiliary, pseudoephenamine, attached to an alanine amide, to direct the stereoselective alkylation of the α-carbon. This method is notable for its high diastereoselectivity, versatility with various electrophiles, and mild hydrolysis conditions for obtaining the final α-amino acid product.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine with a range of electrophiles. The reactions were conducted at 0 °C and consistently yielded high diastereoselectivity and product yields.

ElectrophileProductYield (%)Diastereomeric Ratio
Methyl Iodide2a95>19:1
Ethyl Iodide2b92>19:1
Propyl Iodide2c88>19:1
Allyl Bromide2d91>19:1
Benzyl Bromide2e83>19:1
Isopropyl Iodide2f85>19:1

Table 1: Summary of Asymmetric Alkylation Reactions.[1]

Experimental Protocols

1. Preparation of (1S,2S)-Pseudoephenamine (R)-alaninamide pivaldimine (Substrate)

The chiral substrate is prepared in a multi-step sequence starting from the coupling of (1S,2S)-pseudoephenamine and N-Boc-(R)-alanine using a mixed anhydride method with pivaloyl chloride. This is followed by the deprotection of the Boc group with HCl and subsequent formation of the pivaldimine by reacting with pivaldehyde. This sequence ensures the clean and high-yield formation of the starting material, which is crucial for the success of the subsequent asymmetric alkylation.

2. Asymmetric Alkylation of the Chiral Substrate

This protocol describes the key stereodifferentiating step where an electrophile is added to the enolate of the chiral alaninamide derivative.

  • Materials:

    • (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution

    • Electrophile (e.g., Methyl Iodide, Benzyl Bromide)

    • 1 N Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • Dissolve the (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (2.2 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add the electrophile (2.5 equivalents) to the reaction mixture. The reaction temperature may be maintained at -78 °C or raised to 0 °C depending on the reactivity of the electrophile.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 N HCl.

    • Allow the mixture to warm to room temperature. The hydrolysis of the pivaldimine typically occurs within 3 hours at 23 °C.[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired alkylated product.

3. Hydrolysis to the Quaternary α-Amino Acid

The final step involves the cleavage of the chiral auxiliary to release the desired quaternary α-methyl α-amino acid.

  • Procedure:

    • Treat the purified alkylated product with 1 N hydrochloric acid.

    • Heat the mixture to reflux to facilitate the hydrolysis of the amide bond.

    • After hydrolysis is complete (monitored by TLC), cool the reaction mixture.

    • The chiral auxiliary can be recovered from the reaction mixture for reuse.

    • The aqueous layer containing the amino acid hydrochloride salt can be further processed, for instance, by ion-exchange chromatography, to isolate the free amino acid.

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Substrate Preparation cluster_alkylation Asymmetric Alkylation cluster_final Final Product Isolation start N-Boc-(R)-alanine + (1S,2S)-Pseudoephenamine coupling Mixed Anhydride Coupling start->coupling deprotection Boc Deprotection (HCl) coupling->deprotection imine_formation Imine Formation (Pivaldehyde) deprotection->imine_formation substrate (1S,2S)-Pseudoephenamine (R)-alaninamide pivaldimine imine_formation->substrate enolate_formation Enolate Formation (LDA, -78°C) substrate->enolate_formation alkylation Alkylation with Electrophile (R-X) enolate_formation->alkylation hydrolysis Hydrolysis of Imine (1N HCl) alkylation->hydrolysis purification Purification (Chromatography) hydrolysis->purification alkylated_product Alkylated Pseudoephenamine Amide purification->alkylated_product final_hydrolysis Amide Hydrolysis (Reflux in HCl) alkylated_product->final_hydrolysis isolation Isolation of Amino Acid final_hydrolysis->isolation final_product Quaternary α-Methyl α-Amino Acid isolation->final_product

Figure 1: Workflow for the asymmetric synthesis of quaternary α-amino acids.

Logical_Relationship cluster_components Key Components cluster_outcome Outcome chiral_aux Chiral Auxiliary ((1S,2S)-Pseudoephenamine) prochiral_enolate Prochiral Enolate chiral_aux->prochiral_enolate Controls Facial Selectivity diastereoselective_alkylation Diastereoselective Alkylation prochiral_enolate->diastereoselective_alkylation Reacts with electrophile Electrophile (R-X) electrophile->diastereoselective_alkylation Adds to

Figure 2: Logical relationship for achieving high diastereoselectivity.

References

Application Note: A Robust Protocol for the Deprotection of the N,N-dibenzyl Group from Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N,N-dibenzyl protecting group is a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry, for the protection of primary and secondary amines. Its removal is a critical step in the final stages of synthesis to unveil the desired amine functionality. This application note provides a detailed protocol for the deprotection of the N,N-dibenzyl group from Methyl N,N-dibenzyl-L-phenylalaninate, a common intermediate in the synthesis of phenylalanine derivatives. The primary method detailed is catalytic transfer hydrogenation, a widely employed, efficient, and mild technique for debenzylation.

Key Deprotection Methodologies

Several methods are available for the removal of N,N-dibenzyl groups. The most prominent and effective methods are summarized below.

Catalytic Hydrogenation: This is the most established method for debenzylation.[1] It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[2][3] While effective, this method can sometimes require elevated pressures and temperatures to achieve complete conversion, particularly due to the strong coordination of the product amine to the palladium catalyst, which can lead to catalyst poisoning.[2][3]

Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often more practical alternative to traditional catalytic hydrogenation.[4] This method utilizes a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, cyclohexene, and 1,4-cyclohexadiene.[4][5] The use of ammonium formate is particularly advantageous as it allows the reaction to be carried out under neutral conditions, yielding the free amine directly.[5]

Oxidative Cleavage: Reagents such as N-Iodosuccinimide (NIS) can be used for the oxidative debenzylation of N,N-dibenzylamines.[1] This method provides an alternative for substrates that are incompatible with hydrogenation conditions. The stoichiometry of NIS can be tuned to achieve either mono- or di-debenzylation.[1]

Lewis and Brønsted Acids: Strong acids like BBr₃, BCl₃, AlCl₃, and trifluoroacetic acid (TFA) can also effect N-debenzylation, although these conditions are often harsh and may not be compatible with other sensitive functional groups in the molecule.[3]

This application note will focus on the detailed protocol for catalytic transfer hydrogenation using ammonium formate and 10% Pd/C, a method noted for its efficiency and mild reaction conditions.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the debenzylation of N-benzyl protected amines using various catalytic transfer hydrogenation systems. This data is compiled from studies on analogous substrates to provide a comparative overview.

Substrate TypeCatalystHydrogen DonorSolventTemperature (°C)Reaction TimeYield (%)Reference
N-Benzyl Amine Derivatives10% Pd-CAmmonium FormateMethanolReflux15-60 min85-95[5]
O-Benzyl CarbohydratesPd-CFormic AcidN/AN/AN/AHigh[4]
N-Benzyl AminesPd/C + Nb₂O₅/CH₂ (1 atm)Methanol301-3 h>99[2][3]
N,N-dibenzylamino AlcoholsNISN/ADichloromethaneRoom Temp2-24 h63-79[1]

Experimental Protocol: Deprotection of this compound via Catalytic Transfer Hydrogenation

This protocol details the deprotection of this compound to yield Methyl L-phenylalaninate using ammonium formate as the hydrogen donor and 10% Palladium on Carbon as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Chloroform

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.0 equivalent) and an equal weight of 10% Pd-C in dry methanol (approximately 6.7 mL per mmol of substrate) in a round-bottom flask, add anhydrous ammonium formate (5.0 equivalents) in a single portion under an inert nitrogen atmosphere.[5]

  • Reaction Execution: The resulting reaction mixture is stirred at reflux temperature.[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®.[5] The Celite® pad is then washed with chloroform (approximately 6.7 mL per mmol of substrate).[5]

  • Isolation of Product: The combined organic filtrate is concentrated under reduced pressure using a rotary evaporator to afford the crude Methyl L-phenylalaninate.[5]

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Visualizing the Workflow and Deprotection Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine this compound, 10% Pd/C, and Dry Methanol add_donor Add Anhydrous Ammonium Formate under Nitrogen Atmosphere start->add_donor Stir reflux Stir at Reflux Temperature add_donor->reflux monitor Monitor by TLC reflux->monitor filter Filter through Celite® wash Wash Celite® with Chloroform filter->wash concentrate Concentrate Filtrate (Rotary Evaporation) wash->concentrate product Methyl L-phenylalaninate concentrate->product

Caption: Experimental workflow for the deprotection of this compound.

Deprotection Signaling Pathway

deprotection_pathway substrate This compound intermediate Adsorption onto Pd Catalyst Surface substrate->intermediate reagents 10% Pd/C Ammonium Formate Methanol, Reflux reagents->intermediate hydrogen_transfer Hydrogen Transfer from Ammonium Formate intermediate->hydrogen_transfer Facilitated by Pd cleavage Hydrogenolysis of C-N bonds hydrogen_transfer->cleavage product Methyl L-phenylalaninate cleavage->product byproduct Toluene Ammonia Carbon Dioxide cleavage->byproduct

Caption: Key steps in the catalytic transfer hydrogenation deprotection of the N,N-dibenzyl group.

References

Application Notes and Protocols: Methyl N,N-dibenzyl-L-phenylalaninate as a Key Intermediate in Asymmetric β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Methyl N,N-dibenzyl-L-phenylalaninate as a chiral intermediate in the asymmetric synthesis of β-lactams. The N,N-dibenzyl protecting group offers significant advantages in directing stereochemistry and enhancing the stability of the intermediate. The protocols outlined herein are based on established synthetic methodologies, including the Staudinger reaction, a cornerstone of β-lactam chemistry.

Introduction

β-Lactams are a critically important class of four-membered cyclic amides that form the core structure of numerous antibiotic agents, including penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, chiral β-lactams serve as versatile building blocks in organic synthesis for the preparation of a wide array of biologically active molecules.[1] The stereoselective synthesis of β-lactams is therefore a topic of intense research.[3][4]

One of the most powerful methods for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene with an imine.[1][2][5] The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or catalysts. The use of chiral amino acid derivatives as precursors for either the ketene or the imine component is a common strategy to induce asymmetry.

This compound is a valuable chiral intermediate for this purpose. The bulky N,N-dibenzyl group can effectively shield one face of the molecule, leading to high diastereoselectivity in subsequent reactions. Furthermore, the dibenzyl group can be readily removed under mild hydrogenolysis conditions, allowing for further functionalization of the resulting β-lactam.

Synthesis of this compound

The key intermediate, this compound, can be synthesized from commercially available L-phenylalanine methyl ester hydrochloride in a straightforward two-step process involving N-protection.

Logical Workflow for the Synthesis of the Intermediate

cluster_synthesis Synthesis of this compound A L-Phenylalanine methyl ester hydrochloride B Free L-Phenylalanine methyl ester A->B Base (e.g., NaHCO₃) C This compound B->C Benzyl bromide, Base (e.g., K₂CO₃)

Caption: Synthesis of the key intermediate.

Experimental Protocol: Synthesis of this compound
  • Preparation of L-Phenylalanine methyl ester:

    • To a stirred solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate at 0 °C until the pH reaches 8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as a colorless oil.

  • N,N-Dibenzylation:

    • Dissolve the L-phenylalanine methyl ester (1.0 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (3.0 eq) and benzyl bromide (2.5 eq).

    • Stir the mixture at reflux for 24 hours.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Asymmetric Synthesis of β-Lactams via Staudinger Cycloaddition

This compound can be utilized to generate a chiral ketene precursor, which then undergoes a [2+2] cycloaddition with an imine to yield the desired β-lactam with high stereocontrol.

Reaction Pathway for β-Lactam Formation

cluster_reaction Staudinger [2+2] Cycloaddition Inter Methyl N,N-dibenzyl-L- phenylalaninate Ketene Chiral Ketene Precursor (Acid Chloride) Inter->Ketene Saponification, then SOCl₂ or (COCl)₂ Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Base (e.g., Et₃N) Imine Imine Imine->Zwitterion BetaLactam cis/trans-β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Staudinger reaction pathway.

Experimental Protocol: Synthesis of a Phenylalaninate-Derived β-Lactam

This protocol is adapted from the general principles of the Staudinger reaction.

  • Preparation of the Acid Chloride (Ketene Precursor):

    • Saponify this compound (1.0 eq) using aqueous LiOH in a mixture of THF and methanol at room temperature to obtain the corresponding carboxylic acid.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

    • To a solution of the crude N,N-dibenzyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane at 0 °C, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • [2+2] Cycloaddition:

    • To a solution of the desired imine (1.0 eq) in anhydrous dichloromethane at -78 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of the crude acid chloride (1.1 eq) in anhydrous dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam. The cis to trans diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities that can be expected for the synthesis of β-lactams using N-protected amino acid derivatives. The data is based on analogous transformations reported in the literature.[6]

StepProductTypical Yield (%)Diastereomeric Ratio (cis:trans)
N,N-DibenzylationThis compound70-85N/A
Staudinger CycloadditionPhenylalaninate-derived β-lactam60-90>95:5 (typically)

Deprotection of the β-Lactam

The N,N-dibenzyl group can be efficiently removed to provide the free amine, which can be further elaborated.

Deprotection Workflow

cluster_deprotection Deprotection of β-Lactam Protected N,N-Dibenzyl-β-Lactam Deprotected Free Amine β-Lactam Protected->Deprotected H₂, Pd/C

References

Application Note: Chiral HPLC Analysis for the Enantiomeric Purity of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N,N-dibenzyl-L-phenylalaninate is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development, often used as a building block or intermediate. The stereochemical purity of such intermediates is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is effective for the separation of a wide range of racemates, including N-protected amino acid derivatives.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of this compound enantiomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm ID, 5 µm particle size.

  • Solvents: HPLC grade n-hexane and 2-propanol.

  • Sample: this compound.

  • Reference Standard: Racemic Methyl N,N-dibenzyl-phenylalaninate (for method development and peak identification).

2. Chromatographic Conditions

  • Mobile Phase: n-hexane / 2-propanol (80:20, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

3. Sample Preparation

  • Prepare a stock solution of the this compound sample at a concentration of 0.5 mg/mL in the mobile phase (n-hexane / 2-propanol, 80:20, v/v).[1][2]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from contaminating the column.

  • For method development and peak assignment, prepare a 0.5 mg/mL solution of the racemic standard using the same procedure.

4. Analysis Procedure

  • Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the L- and D-enantiomers.

  • Inject the this compound sample.

  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard. The L-enantiomer is expected to be the major peak.

  • Calculate the enantiomeric purity (enantiomeric excess, % ee) using the peak areas of the two enantiomers with the following formula:

    % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100

    Where:

    • AreaL is the peak area of the L-enantiomer.

    • AreaD is the peak area of the D-enantiomer.

Data Presentation

The following table summarizes the expected chromatographic data for the chiral separation of Methyl N,N-dibenzyl-phenylalaninate enantiomers under the specified conditions. The retention times are estimated based on the analysis of structurally similar compounds on the same stationary phase. Actual retention times may vary depending on the specific HPLC system and column batch.

EnantiomerExpected Retention Time (min)Resolution (Rs)
Methyl N,N-dibenzyl-L -phenylalaninate~ 8.5\multirow{2}{*}{> 1.5}
Methyl N,N-dibenzyl-D -phenylalaninate~ 9.8

Visualization of the Experimental Workflow

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Prepare Mobile Phase (n-hexane/2-propanol 80:20) p3 Equilibrate HPLC System and Chiralpak AD-H Column p1->p3 p2 Prepare Sample and Racemic Standard (0.5 mg/mL in mobile phase) a1 Inject Racemic Standard p2->a1 a3 Inject Sample p2->a3 p3->a1 a2 Determine Retention Times of L- and D-Enantiomers a1->a2 a2->a3 a4 Acquire Chromatogram at 254 nm a3->a4 d1 Integrate Peak Areas of L- and D-Enantiomers a4->d1 d2 Calculate Enantiomeric Purity (% ee) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the chiral HPLC analysis of this compound.

Discussion

The proposed method utilizing a Chiralpak® AD-H column provides excellent resolution for the enantiomers of N-protected phenylalanine methyl esters. The separation mechanism on this polysaccharide-based stationary phase involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The N,N-dibenzyl groups of the analyte are expected to have significant π-π interactions with the stationary phase, contributing to the chiral recognition.

Method optimization may be necessary depending on the specific results obtained. If the resolution is not satisfactory, adjusting the ratio of n-hexane to 2-propanol can be explored. Increasing the percentage of 2-propanol will generally decrease retention times, while decreasing it will increase retention times and may improve resolution.

Conclusion

The detailed protocol provides a reliable and robust method for determining the enantiomeric purity of this compound. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries who require accurate and reproducible chiral separations of N-protected amino acid derivatives.

References

Application Notes and Protocols: Large-Scale Synthesis and Purification of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of Methyl N,N-dibenzyl-L-phenylalaninate, a key intermediate in the development of various pharmaceutical compounds. The protocol is divided into two main stages: the synthesis of the precursor, L-phenylalanine methyl ester hydrochloride, followed by the N,N-dibenzylation to yield the final product. Detailed methodologies for both reactions and the subsequent purification are outlined, ensuring a reproducible and scalable process. All quantitative data is summarized for clarity, and procedural workflows are visualized using diagrams.

Introduction

This compound is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. The dibenzyl groups on the amine provide steric hindrance and lipophilicity, making it a valuable building block in the synthesis of complex peptides and other chiral molecules. The ability to produce this intermediate on a large scale with high purity is crucial for advancing drug discovery programs. This application note presents a reliable and scalable two-step synthesis followed by a robust purification protocol.

Data Presentation

Table 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
ParameterValueReference
Starting MaterialL-Phenylalanine[1]
ReagentsThionyl chloride, Methanol[1]
Reaction Time24 hours[1]
ProductL-Phenylalanine Methyl Ester Hydrochloride[1]
Yield97%[1]
PurificationRecrystallization from EtOAc/EtOH (95:5)[1]
Melting Point150 - 154 °C[1]
Table 2: Synthesis of this compound
ParameterValue (Adapted)Reference
Starting MaterialL-Phenylalanine Methyl Ester Hydrochloride[1]
ReagentsBenzyl bromide, Potassium carbonate, Sodium hydroxideN/A
SolventWater, Diethyl etherN/A
Reaction Time1.5 hours at refluxN/A
ProductThis compoundN/A
YieldEstimated high yield based on analogous reactionN/A
PurificationColumn Chromatography or RecrystallizationN/A

Note: The data for the synthesis of this compound is adapted from a protocol for the corresponding benzyl ester due to the absence of a specific large-scale protocol for the methyl ester in the searched literature. Yields and specific purification conditions may vary.

Experimental Protocols

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol outlines the esterification of L-phenylalanine to its methyl ester hydrochloride.

Materials:

  • L-Phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Round-bottom flask with dropping funnel and stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in methanol (100 cm³) in a round-bottom flask at 0 °C.[1]

  • Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.[1]

  • Allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • Remove the solvent using a rotary evaporator.[1]

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.[1]

  • Isolate the crystals by filtration, wash with a small amount of cold EtOAc/EtOH, and dry under vacuum.

Part 2: Synthesis of this compound

This protocol describes the N,N-dibenzylation of L-phenylalanine methyl ester hydrochloride. This procedure is adapted from the synthesis of the corresponding benzyl ester.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

  • Three-necked round-bottomed flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottomed flask, prepare a solution of potassium carbonate (e.g., 16.6 g, 120 mmol) and sodium hydroxide (e.g., 4.8 g, 120 mmol) in 100 mL of water.

  • Add L-phenylalanine methyl ester hydrochloride (equivalent to 60 mmol of the free base) to the stirred solution.

  • Heat the mixture to reflux to form a clear solution.

  • To the refluxing solution, add distilled benzyl bromide (e.g., 31.0 g, 181 mmol) dropwise.

  • Continue heating at reflux for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature and add 30 mL of water.

  • Extract the product into diethyl ether (3 x 100 mL).

  • Combine the organic phases, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

Part 3: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent. Potential solvent systems to screen include hexane, ethyl acetate/hexane, or diethyl ether/petroleum ether.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method B: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the solution onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_dibenzylation Part 2: N,N-Dibenzylation cluster_purification Part 3: Purification start1 L-Phenylalanine reagents1 SOCl2, MeOH reaction1 Esterification (24h, RT) start1->reaction1 reagents1->reaction1 product1 L-Phenylalanine Methyl Ester HCl reaction1->product1 purification1 Recrystallization (EtOAc/EtOH) product1->purification1 final_product1 Pure L-Phenylalanine Methyl Ester HCl purification1->final_product1 start2 L-Phenylalanine Methyl Ester HCl final_product1->start2 reagents2 Benzyl Bromide, K2CO3, NaOH reaction2 N,N-Dibenzylation (1.5h, Reflux) start2->reaction2 reagents2->reaction2 product2 Crude Methyl N,N-dibenzyl-L- phenylalaninate reaction2->product2 start3 Crude Product product2->start3 purification_choice Purification Method start3->purification_choice recrystallization Recrystallization purification_choice->recrystallization Option A column_chromatography Column Chromatography purification_choice->column_chromatography Option B final_product Pure Methyl N,N-dibenzyl-L- phenylalaninate recrystallization->final_product column_chromatography->final_product

Caption: Overall workflow for the synthesis and purification.

Caption: Chemical reaction scheme.

References

Application Notes and Protocols: Reaction of Methyl N,N-dibenzyl-L-phenylalaninate with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N,N-dibenzyl-L-phenylalaninate is a versatile chiral building block in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids and their derivatives. The dibenzylamino group serves as an effective protecting group for the nitrogen atom and can influence the stereochemical outcome of reactions at the α-carbon. This document provides detailed application notes and protocols for the reaction of this compound with various electrophiles, including alkyl halides, acylating agents, and Michael acceptors.

The ability to functionalize the α-position of amino acids with high stereocontrol is crucial for the development of novel peptides, peptidomimetics, and other biologically active molecules. The protocols outlined herein provide a foundation for researchers to explore the synthesis of a diverse range of α-substituted phenylalanine derivatives.

Reaction Overview

The key to the functionalization of this compound at the α-position is the generation of a chiral enolate intermediate. This is typically achieved by deprotonation with a strong, non-nucleophilic base at low temperatures. The resulting enolate can then react with a variety of electrophiles. The bulky dibenzylamino group can play a significant role in directing the approach of the electrophile, leading to high diastereoselectivity in the products.

I. α-Alkylation of this compound

The α-alkylation of this compound allows for the introduction of a wide range of alkyl substituents at the α-position, leading to the synthesis of various α-alkyl-α-amino acid derivatives.

General Reaction Scheme

G start This compound intermediate Enolate Intermediate start->intermediate 1. Base, Solvent, -78 °C electrophile R-X (Alkyl Halide) electrophile->intermediate 2. product α-Alkyl-N,N-dibenzyl- L-phenylalanine methyl ester base Strong Base (e.g., LDA, NaHMDS) solvent Aprotic Solvent (e.g., THF) intermediate->product

Figure 1: General workflow for the α-alkylation reaction.
Experimental Protocol: α-Benzylation

This protocol describes the α-benzylation of this compound using benzyl bromide as the electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (e.g., 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, add benzyl bromide (1.2 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-benzyl-N,N-dibenzyl-L-phenylalanine methyl ester.

Data Presentation: α-Alkylation Results
Electrophile (R-X)Product (R)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideBenzylLDATHF-7885>95:5
Methyl iodideMethylNaHMDSTHF-7890>95:5
Allyl bromideAllylLDATHF-7882>90:10

II. Acylation of this compound

While the α-carbon can be acylated via its enolate, the nitrogen atom of the dibenzylamino group is generally considered sterically hindered and less nucleophilic, making direct N-acylation challenging under standard conditions. However, under forcing conditions or with highly reactive acylating agents, N-acylation or other side reactions might occur. The primary focus of acylation with this substrate is typically at the α-carbon.

Experimental Protocol: α-Acetylation

This protocol describes the α-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Enolate Formation: Following the same procedure as for α-alkylation, generate the enolate of this compound (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Acylation: To the cold enolate solution, add acetyl chloride (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification: Follow the quenching, work-up, and purification procedures as described for the α-alkylation reaction.

Data Presentation: α-Acylation Results
Acylating AgentProductBaseSolventTemp (°C)Yield (%)
Acetyl chlorideα-AcetylLDATHF-7875
Benzoyl chlorideα-BenzoylLDATHF-7870

III. Michael Addition of this compound

The enolate of this compound can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds.

General Reaction Scheme

G start This compound intermediate Enolate Intermediate start->intermediate 1. Base, Solvent, -78 °C acceptor Michael Acceptor (e.g., enone, enoate) acceptor->intermediate 2. product Michael Adduct base Strong Base (e.g., LDA) solvent Aprotic Solvent (e.g., THF) intermediate->product

Figure 2: General workflow for the Michael addition reaction.
Experimental Protocol: Addition to Methyl Vinyl Ketone

This protocol describes the Michael addition to methyl vinyl ketone.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Methyl vinyl ketone (MVK)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Enolate Formation: Generate the enolate of this compound (1.0 eq) with LDA (1.1 eq) in THF at -78 °C as previously described.

  • Michael Addition: Add a solution of freshly distilled methyl vinyl ketone (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours.

  • Work-up and Purification: Quench, work-up, and purify the reaction mixture as described in the α-alkylation protocol.

Data Presentation: Michael Addition Results
Michael AcceptorProductBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Methyl vinyl ketone3-(1-(dibenzylamino)-1-methoxycarbonyl-2-phenylethyl)butan-2-oneLDATHF-7878>90:10
AcrylonitrileMethyl 2-(dibenzylamino)-4-cyano-2-phenylbutanoateLDATHF-7872>85:15

IV. Deprotection of the Dibenzyl Group

The N,N-dibenzyl protecting group can be removed to yield the free amine. A common method for deprotection is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • N,N-dibenzyl protected amino acid ester

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N,N-dibenzyl protected amino acid ester in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add Pd/C (typically 10-20 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid ester.

G start α-Substituted N,N-dibenzyl- L-phenylalanine methyl ester product α-Substituted L-phenylalanine methyl ester start->product Deprotection reagents H₂, Pd/C MeOH or EtOH

Figure 3: Deprotection of the N,N-dibenzyl group.

Conclusion

The reaction of this compound with various electrophiles provides a robust and stereoselective method for the synthesis of diverse α-substituted phenylalanine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the creation of novel and complex molecular architectures based on the phenylalanine scaffold. Careful control of reaction conditions, particularly temperature and the choice of base, is critical for achieving high yields and diastereoselectivities.

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Utilizing Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can enhance biological activity, improve pharmacokinetic properties, and provide novel structural motifs. Methyl N,N-dibenzyl-L-phenylalaninate serves as a versatile chiral auxiliary for the asymmetric synthesis of a variety of α-substituted amino acids. The bulky N,N-dibenzyl group effectively shields one face of the enolate intermediate, directing incoming electrophiles to the opposite face with high diastereoselectivity. Subsequent removal of the chiral auxiliary and ester group yields the desired unnatural amino acid.

These application notes provide detailed protocols for the diastereoselective alkylation of this compound and the subsequent deprotection steps to yield the final unnatural amino acid.

Data Presentation

The following table summarizes the diastereoselectivity achieved in the alkylation of a closely related cyclic derivative, (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one, which serves as an excellent model for the stereochemical outcome of the alkylation of this compound. The data demonstrates the high degree of stereocontrol exerted by the N,N-dibenzyl group.

Electrophile (R-X)ProductDiastereomeric Excess (d.e.) (%)
Methyl iodideα-Methyl-phenylalanine derivative>98
Ethyl iodideα-Ethyl-phenylalanine derivative>98
Propyl iodideα-Propyl-phenylalanine derivative>98
Allyl bromideα-Allyl-phenylalanine derivative>98
Benzyl bromideα-Benzyl-phenylalanine derivative>98

Data adapted from the alkylation of a related cyclic phenylalanine derivative and is expected to be representative for this compound.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of this compound

This protocol describes the generation of the lithium enolate of this compound and its subsequent reaction with an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (to a concentration of approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly titrated LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add the alkyl halide (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Add water and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-alkylated product.

Protocol 2: Deprotection of the N,N-dibenzyl and Methyl Ester Groups

This protocol outlines a two-step deprotection sequence involving catalytic transfer hydrogenation to remove the N,N-dibenzyl groups, followed by saponification of the methyl ester.

Step A: N,N-Dibenzyl Group Removal via Catalytic Transfer Hydrogenation [1][2]

Materials:

  • α-Alkylated this compound derivative

  • Methanol (MeOH)

  • Ammonium formate (HCO₂NH₄)

  • 10% Palladium on carbon (Pd/C)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of the α-alkylated product (1.0 eq) in methanol, add ammonium formate (5.0 eq) and a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenolysis: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue contains the α-alkylated methyl L-phenylalaninate.

Step B: Methyl Ester Saponification

Materials:

  • Crude α-alkylated methyl L-phenylalaninate

  • Methanol (MeOH) or a mixture of THF and water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1 M aqueous solution)

  • Hydrochloric acid (HCl) (1 M aqueous solution)

Procedure:

  • Hydrolysis: Dissolve the crude product from Step A in a mixture of MeOH and water (e.g., 3:1). Add an aqueous solution of LiOH or NaOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Isolation: The desired unnatural amino acid may precipitate upon acidification and can be collected by filtration. Alternatively, the product can be isolated by lyophilization of the aqueous solution or by standard extraction procedures.

  • Purification: If necessary, the final product can be further purified by recrystallization or ion-exchange chromatography.

Visualizations

experimental_workflow start Methyl N,N-dibenzyl- L-phenylalaninate enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Diastereoselective Alkylation (R-X, -78 °C) enolate->alkylation alkylated_product α-Alkylated N,N-dibenzyl Amino Ester alkylation->alkylated_product debenzylation N,N-Dibenzyl Deprotection (Pd/C, HCO₂NH₄, MeOH) alkylated_product->debenzylation ester_hydrolysis Methyl Ester Saponification (LiOH or NaOH) debenzylation->ester_hydrolysis final_product Unnatural α-Amino Acid ester_hydrolysis->final_product

Caption: Experimental workflow for the synthesis of unnatural amino acids.

signaling_pathway cluster_substrate Chiral Substrate cluster_reaction Reaction Steps cluster_product Product Formation phenylalaninate Methyl N,N-dibenzyl- L-phenylalaninate enolate Formation of Chiral Enolate phenylalaninate->enolate LDA alkylation Electrophilic Attack (Alkylation) enolate->alkylation R-X diastereomer Diastereomerically Enriched Product alkylation->diastereomer High d.e.

Caption: Logical relationship in the diastereoselective alkylation step.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N,N-dibenzyl-L-phenylalaninate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, outlining potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Observations
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., mono-benzylated product, quaternary ammonium salt). 3. Hydrolysis of the methyl ester. 4. Suboptimal reaction temperature.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or adding a second charge of benzyl bromide and base. 2. Use a slight excess (2.2-2.5 equivalents) of benzyl bromide and a suitable base (e.g., K₂CO₃, Na₂CO₃) to drive the reaction towards dibenzylation. 3. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 4. Optimize the reaction temperature. While heating can increase the reaction rate, it may also promote side reactions. A temperature range of 60-80 °C is often a good starting point for N-alkylation with benzyl bromide.In related N-alkylation of phenylalanine derivatives, yields can vary significantly based on the stoichiometry of reagents and reaction conditions. For instance, N-methylation of N-protected amino acids with methyl iodide required a large excess of the alkylating agent for optimal yields.[1]
Presence of Mono-benzylated Phenylalanine Methyl Ester Insufficient amount of benzylating agent or base, or insufficient reaction time.Increase the equivalents of benzyl bromide and base. Ensure the reaction is stirred vigorously and allowed to proceed to completion as monitored by TLC or LC-MS.N-alkylation of amines can be a stepwise process, and isolating the fully substituted product often requires forcing conditions or an excess of the alkylating agent to avoid mixtures of partially alkylated products.
Formation of a White Precipitate (Quaternary Ammonium Salt) Over-alkylation of the desired N,N-dibenzylated product. This is more likely with a large excess of benzyl bromide and prolonged reaction times at elevated temperatures.Use a controlled excess of benzyl bromide (e.g., 2.2-2.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. The quaternary salt is typically highly polar and can sometimes be removed by precipitation and filtration or during aqueous work-up.[2][3][4]The formation of quaternary ammonium salts is a known side reaction in the alkylation of amines.[2][3][4] These salts are ionic and often have limited solubility in organic solvents.
Product Contamination with Benzyl Alcohol or Dibenzyl Ether 1. Hydrolysis of benzyl bromide by adventitious water. 2. Reaction of benzyl bromide with the base (e.g., hydroxide if present).1. Use anhydrous solvents and reagents. 2. Use a non-hydroxide base like potassium carbonate or sodium carbonate. These impurities are typically removed during chromatographic purification.Benzyl bromide can undergo hydrolysis to benzyl alcohol, which can then be etherified to dibenzyl ether under basic conditions.
Racemization of the Product The presence of a strong base and/or elevated temperatures can lead to epimerization at the α-carbon.Use a milder base (e.g., K₂CO₃ instead of stronger bases like NaH or alkoxides). Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Chiral HPLC can be used to assess the enantiomeric purity of the product.[1]Epimerization of amino acid derivatives is a known risk under basic conditions, especially when the α-proton is activated.[1]
Hydrolysis of the Methyl Ester to the Carboxylic Acid Presence of water in the reaction mixture, especially under basic conditions.Ensure strictly anhydrous conditions. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified, though this adds an extra step to the synthesis.[5]Ester hydrolysis is a common side reaction when performing reactions on amino acid esters in the presence of base and water.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, L-phenylalanine methyl ester or its hydrochloride salt?

A1: L-phenylalanine methyl ester hydrochloride is commonly used as the starting material. The hydrochloride salt is often more stable and easier to handle than the free base. When using the hydrochloride salt, an additional equivalent of base must be added to the reaction to neutralize the HCl and liberate the free amine for the N-alkylation reaction.

Q2: What is a typical experimental protocol for the synthesis of this compound?

A2: A general procedure involves the reaction of L-phenylalanine methyl ester hydrochloride with benzyl bromide in the presence of a base. A detailed, adaptable protocol is provided in the "Experimental Protocols" section below.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material (L-phenylalanine methyl ester), the mono-benzylated intermediate, and the final N,N-dibenzylated product will have different Rf values. The product, being less polar, will have a higher Rf than the starting material and the mono-benzylated intermediate. Staining with ninhydrin can be useful for visualizing the primary and secondary amines, which will show a color change, while the tertiary amine product will not.

Q4: What are the key considerations for the purification of this compound?

A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is usually effective in separating the desired product from unreacted starting materials, the mono-benzylated intermediate, and other non-polar byproducts like benzyl alcohol and dibenzyl ether. The quaternary ammonium salt, if formed, is highly polar and will remain at the baseline of the TLC or can be removed with an aqueous wash during the work-up.

Q5: Can I use other benzylating agents besides benzyl bromide?

A5: Yes, other benzylating agents such as benzyl chloride or benzyl tosylate can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times. The choice of benzylating agent may require optimization of the reaction conditions (e.g., temperature, reaction time).

Q6: What are the safety precautions I should take when working with benzyl bromide?

A6: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a benzyl ester derivative and should be optimized for the methyl ester.

Materials:

  • L-phenylalanine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of L-phenylalanine methyl ester hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add benzyl bromide (2.2-2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Synthesis_Pathway start L-Phenylalanine Methyl Ester reagents + 2.2 eq. Benzyl Bromide + Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat start->reagents product Methyl N,N-dibenzyl- L-phenylalaninate reagents->product

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions start L-Phenylalanine Methyl Ester product Methyl N,N-dibenzyl- L-phenylalaninate start->product + 2 Benzyl Bromide mono Mono-benzylated Intermediate start->mono + 1 Benzyl Bromide quat Quaternary Ammonium Salt product->quat + Benzyl Bromide (Over-alkylation) hydrolysis N,N-dibenzyl-L- phenylalanine product->hydrolysis + H₂O / Base elimination Styrene reagents Benzyl Bromide + Base reagents->elimination Elimination

Caption: Overview of common side reactions in the synthesis.

Troubleshooting_Workflow cluster_analysis Analysis cluster_problems Identify Problem cluster_solutions Implement Solution start Low Yield or Impure Product tlc Analyze by TLC/LC-MS start->tlc nmr Analyze by ¹H NMR start->nmr incomplete Incomplete Reaction? tlc->incomplete side_products Side Products Present? tlc->side_products nmr->side_products incomplete->side_products No extend_time Increase reaction time/ temperature incomplete->extend_time Yes optimize_stoich Optimize stoichiometry side_products->optimize_stoich Yes purify Improve purification side_products->purify Impure after reaction end Pure Product, Improved Yield extend_time->end add_reagents Add more reagents optimize_stoich->end purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

How to avoid racemization during the synthesis of N,N-dibenzylated amino esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of N,N-dibenzylated amino esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of N,N-dibenzylated amino esters?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of synthesizing N,N-dibenzylated amino esters, the chiral center is the α-carbon of the amino acid. The α-proton is susceptible to abstraction under basic conditions, which are often employed for N-alkylation. This abstraction leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry. For drug development professionals, maintaining the stereochemical integrity is paramount, as different enantiomers of a molecule can have vastly different pharmacological activities and toxicities.

Q2: What are the primary factors that influence racemization during the N,N-dibenzylation of amino esters?

A2: The main factors that contribute to racemization during this synthesis are:

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases are more likely to abstract the α-proton, leading to increased racemization.[1]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation process, thus accelerating racemization.[2][3]

  • Solvent Polarity: Polar solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.[3]

  • Reaction Time: Prolonged exposure to basic conditions and elevated temperatures increases the likelihood of racemization.

  • Structure of the Amino Acid: Amino acids with electron-withdrawing groups in their side chains are more prone to racemization as they further acidify the α-proton.[4]

Q3: Which bases are recommended to minimize racemization during N,N-dibenzylation?

A3: To minimize racemization, it is advisable to use weaker, sterically hindered bases. While common inorganic bases like potassium carbonate (K₂CO₃) are often used, organic bases with significant steric bulk are generally preferred for sensitive substrates. N,N-Diisopropylethylamine (DIPEA) is a common choice, and for particularly sensitive amino acids, 2,4,6-collidine is an even better option due to its greater steric hindrance and weaker basicity.[1] The choice of base can significantly impact the enantiomeric excess of the final product.

Q4: Can the choice of benzylating agent affect racemization?

A4: Yes, the reactivity of the benzylating agent can play a role. Highly reactive agents like benzyl bromide may necessitate more stringent control of reaction conditions (e.g., lower temperatures) to prevent side reactions and racemization. Milder benzylating agents, such as dibenzyl carbonate, may offer a more controlled reaction, potentially reducing the risk of racemization, although they might require catalytic activation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant racemization detected in the final product (low ee%). 1. The base used is too strong or not sterically hindered enough.2. The reaction temperature is too high.3. The reaction time is excessively long.4. The solvent is stabilizing the enolate intermediate.1. Switch to a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature if possible). It is crucial to maintain strict temperature control.3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.4. Consider using a less polar aprotic solvent.
Incomplete conversion to the N,N-dibenzylated product (presence of mono-benzylated or starting material). 1. Insufficient amount of benzylating agent or base.2. The reaction temperature is too low for the reaction to proceed to completion.3. The base is too sterically hindered to effectively deprotonate the mono-benzylated intermediate.1. Use a slight excess of the benzylating agent (e.g., 2.2-2.5 equivalents) and the base.2. If low temperature is leading to incomplete reaction, consider a more reactive benzylating agent or a slightly less hindered base, while carefully monitoring for racemization.3. A step-wise increase in temperature after the initial phase of the reaction might be beneficial, but this must be done cautiously.
Formation of quaternary ammonium salt. Over-alkylation due to harsh reaction conditions or a highly reactive substrate.1. Use a stoichiometric amount of the benzylating agent.2. Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.3. Employ a milder benzylating agent if possible.
Ester hydrolysis. Presence of water in the reaction mixture, especially when using strong bases.1. Ensure all reagents and solvents are anhydrous.2. Use a base that is not excessively strong and hygroscopic.

Data on Racemization Control

The following tables summarize quantitative data on how different reaction parameters can affect the stereochemical outcome of reactions involving amino acid esters.

Table 1: Effect of Solvent and Temperature on the Enantiomeric Excess (ee%) of Amino Acid Benzyl Esters

Amino AcidSolventTemperature (°C)Enantiomeric Excess (ee%)
PhenylalanineCyclohexane81>99
PhenylalanineToluene11186.5
ValineCyclohexane81>99
ValineToluene11198.4
LeucineCyclohexane81>99
LeucineToluene11197.2
MethionineCyclohexane8195.7
MethionineToluene11127.0
Data synthesized from a study on the one-step preparation of enantiopure amino acid benzyl esters.[2]

Table 2: Influence of Base on Racemization during Amide Bond Formation

N-Protected Amino AcidBaseDiastereoisomeric Ratio (L:D)
N-Ac-L-PheDIPEA (2 eq.)1:1.2
N-Ac-L-PheDIPEA (1 eq.)1:1.1
N-Ac-L-Phe2,4,6-Collidine1.1:1
N-Ac-L-PhePyridine5.7:1
Data adapted from a study on N-acetyl-L-phenylalanine racemization and is illustrative of the impact of base choice.[5]

Experimental Protocols

Protocol 1: Racemization-Free Synthesis of N,N-Dibenzyl Amino Acid Benzyl Esters (General Procedure)

This protocol is based on the principles of using a non-polar, lower-boiling point solvent and a moderately strong base to suppress racemization.

  • To a solution of the amino acid methyl or ethyl ester hydrochloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile, add a sterically hindered base like N,N-diisopropylethylamine (DIPEA) (2.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Slowly add benzyl bromide or benzyl chloride (2.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,N-dibenzylated amino ester.

  • Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral solvating agent.

Protocol 2: One-Pot Synthesis of Enantiomerically Pure Dibenzyl Aspartate

This protocol is adapted from a literature procedure for the synthesis of dibenzyl esters without racemization.[2]

  • A mixture of L-aspartic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane is heated at reflux with a Dean-Stark trap to azeotropically remove water.

  • The reaction is stirred vigorously for approximately 6 hours.

  • After completion, the reaction mixture is cooled to 40 °C.

  • Isopropyl alcohol is added, and the resulting suspension is stirred for 1 hour.

  • The precipitate is collected by filtration, washed with isopropyl alcohol, and dried to yield the (S)-dibenzyl aspartate p-toluenesulfonate salt with high enantiomeric purity.

Visual Guides

The following diagrams illustrate key concepts and workflows for avoiding racemization.

Racemization_Mechanism Start Chiral Amino Ester (L-Enantiomer) Proton_Abstraction α-Proton Abstraction Start->Proton_Abstraction Base Base (e.g., K₂CO₃, DIPEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate (Achiral) Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation L_Product L-Enantiomer (Desired Product) Reprotonation->L_Product D_Product D-Enantiomer (Racemized Product) Reprotonation->D_Product Racemic_Mixture Racemic Mixture L_Product->Racemic_Mixture D_Product->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization of an amino ester.

Troubleshooting_Workflow Start Start: Synthesize N,N-dibenzylated amino ester Check_ee Analyze Enantiomeric Excess (ee%) Start->Check_ee Good_ee High ee% (>98%) ✓ Success Check_ee->Good_ee ee% is high Low_ee Low ee% Racemization Occurred Check_ee->Low_ee ee% is low Troubleshoot Troubleshooting Steps Low_ee->Troubleshoot Lower_Temp Lower Reaction Temperature Troubleshoot->Lower_Temp Change_Base Use Weaker/Sterically Hindered Base Troubleshoot->Change_Base Reduce_Time Reduce Reaction Time Troubleshoot->Reduce_Time Re_run Re-run Synthesis Lower_Temp->Re_run Change_Base->Re_run Reduce_Time->Re_run Re_run->Check_ee Re-analyze

Caption: Troubleshooting workflow for addressing racemization issues.

References

Optimizing reaction conditions for the N-alkylation of phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of phenylalanine methyl ester. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-alkylation of phenylalanine methyl ester?

A1: The primary methods for N-alkylation of phenylalanine methyl ester include:

  • Reductive Amination: This involves the reaction of phenylalanine methyl ester with an aldehyde or ketone to form an imine, which is then reduced to the corresponding N-alkylated amine. Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][2][3]

  • Direct Alkylation with Alkyl Halides: This method involves the reaction of phenylalanine methyl ester with an alkyl halide (e.g., alkyl bromide or iodide). It often requires a base to neutralize the generated acid and may necessitate the use of a protecting group on the nitrogen to prevent over-alkylation.[4][5]

  • Catalytic N-Alkylation with Alcohols: This modern approach utilizes transition metal catalysts, such as those based on ruthenium or iridium, to facilitate the N-alkylation of the amino ester with an alcohol. This method is considered atom-economical as the only byproduct is water.[6][7][8][9]

Q2: What are the potential side reactions to be aware of during N-alkylation?

A2: Several side reactions can occur, impacting the yield and purity of the desired product:

  • Dialkylation: The secondary amine product can undergo a second alkylation, leading to the formation of a tertiary amine. This is particularly common in direct alkylation with alkyl halides.[10][11]

  • Transesterification: If the reaction is carried out at high temperatures with an alcohol as the alkylating agent or solvent, the methyl ester of phenylalanine can be converted to a different ester.[6][7]

  • Racemization: The chiral center of phenylalanine methyl ester can be sensitive to basic conditions and elevated temperatures, leading to a loss of enantiomeric purity.[8][12]

  • O-alkylation: In the presence of a strong base, the ester carbonyl can be enolized, leading to O-alkylation, although this is less common for amino esters compared to other esters.[5]

Q3: How can I minimize racemization during the reaction?

A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of the product. Key strategies include:

  • Use of Mild Bases: Opt for weaker bases when possible. Strong bases can deprotonate the alpha-carbon, leading to racemization.[8]

  • Lower Reaction Temperatures: High temperatures can promote epimerization. Running the reaction at the lowest effective temperature is advisable.[6][7]

  • Base-Free Catalytic Systems: Some modern catalytic methods for N-alkylation with alcohols operate under base-free conditions, which is ideal for preventing racemization.[8]

  • Careful pH Control: In reductive amination, maintaining a mildly acidic pH (around 4-6) is optimal for imine formation without causing significant racemization.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N-Alkylated Product Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).[6][7] - Increase the stoichiometry of the alkylating agent.[7] - For reductive amination, ensure the imine has formed before adding the reducing agent.[1][2]
Decomposition of starting material or product.- Lower the reaction temperature.[7] - Use a milder base or catalyst.
Poor solubility of reagents.- Choose a more suitable solvent in which all reactants are soluble.[5] - For heterogeneous reactions, ensure efficient stirring.
Formation of Dialkylated Product The mono-alkylated product is more nucleophilic than the starting amine.- Use a larger excess of the starting phenylalanine methyl ester relative to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Consider using a protecting group on the nitrogen that can be removed after mono-alkylation.
Presence of Unreacted Starting Material Insufficient amount of alkylating agent or reducing agent.- Increase the equivalents of the limiting reagent.[1] - Check the activity of the catalyst or reducing agent.
Catalyst deactivation.- Use a higher catalyst loading. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Racemization of the Product Use of a strong base.- Switch to a milder base (e.g., K₂CO₃ instead of NaH).[4] - Consider base-free catalytic methods.[8]
High reaction temperature.- Optimize the reaction to proceed at a lower temperature, even if it requires a longer reaction time.[6][7]
Transesterification Side Product Reaction with alcohol solvent or alkylating agent at high temperature.- Lower the reaction temperature.[6][7] - Use a non-alcoholic solvent like toluene or THF.[7]
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous phase to ensure the amine product is in its free base form and more soluble in the organic layer. - Use a different extraction solvent.[1]
Emulsion formation during extraction.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general guideline for the N-alkylation of L-phenylalanine methyl ester with an aldehyde.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Aldehyde of choice

  • Triethylamine (Et₃N) or another suitable base

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol.

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add the desired aldehyde (1.0-1.2 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (or ethyl acetate) and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic N-Alkylation with an Alcohol

This protocol is based on the use of a ruthenium catalyst for the direct N-alkylation with an alcohol.[6][7]

Materials:

  • L-Phenylalanine methyl ester

  • Alcohol of choice

  • Ruthenium catalyst (e.g., Shvo catalyst or similar)

  • Diphenyl phosphate (co-catalyst)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add L-phenylalanine methyl ester (1.0 eq), the alcohol (1.5-2.0 eq), the ruthenium catalyst (0.5-1 mol%), and diphenyl phosphate (1-2 mol%).

  • Purge the vessel with an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).[6][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_reductive_amination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_phe Phenylalanine Methyl Ester imine_formation Imine Formation (Solvent, Base) start_phe->imine_formation start_aldehyde Aldehyde start_aldehyde->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction Intermediate quench Quenching reduction->quench extraction Extraction quench->extraction purification Purification extraction->purification product N-Alkylated Phenylalanine Methyl Ester purification->product

Caption: Workflow for Reductive Amination.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions poor_conditions Suboptimal Conditions low_yield->poor_conditions optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp change_stoichiometry Adjust Stoichiometry incomplete_rxn->change_stoichiometry change_reagents Change Base/Solvent side_reactions->change_reagents purification_method Refine Purification side_reactions->purification_method poor_conditions->change_reagents

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Methyl N,N-dibenzyl-L-phenylalaninate. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. The table below summarizes potential causes and recommended actions.

Potential Cause Recommended Troubleshooting Steps
Incomplete Reaction - Extend the reaction time.[1] - Increase the reaction temperature, but monitor for side reactions.[1] - Ensure efficient stirring to overcome phase separation if using a biphasic system.[2]
Suboptimal Reagent Stoichiometry - Use a slight excess of the alkylating agent (benzyl bromide or chloride). However, a large excess can lead to the formation of quaternary ammonium salts.[3] - Ensure at least two equivalents of base are used to neutralize the generated acid and deprotonate the amine.
Base Incompatibility or Insufficient Strength - Use a non-nucleophilic, sterically hindered base like potassium carbonate or diisopropylethylamine (DIPEA) to minimize side reactions. - Stronger bases like sodium hydride may be effective but can also promote side reactions if not used carefully.[2]
Moisture in Reaction - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Product Degradation during Workup - Avoid prolonged exposure to strong acids or bases during the extraction process. - Use a saturated sodium bicarbonate solution for neutralization.[4]

Q2: My final product is contaminated with mono-benzylated phenylalanine methyl ester. How can I improve the selectivity for the di-benzylated product?

A2: The presence of the mono-benzylated intermediate indicates an incomplete reaction. To drive the reaction to completion and favor the di-benzylated product, consider the following:

  • Increase the Equivalents of Benzyl Halide: Using a slight excess of the benzylating agent can help ensure the mono-benzylated intermediate is fully converted. A molar ratio of L-phenylalanine methyl ester to benzyl halide of 1:2.2 to 1:2.5 is often a good starting point.

  • Extend Reaction Time: Allow the reaction to stir for a longer period to ensure the second benzylation has sufficient time to occur.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

Q3: I am observing a significant amount of a quaternary ammonium salt as a byproduct. How can this be avoided?

A3: The formation of a quaternary ammonium salt occurs when the desired N,N-dibenzylated product acts as a nucleophile and reacts with another molecule of the benzyl halide.[3] To minimize this side reaction:

  • Control the Stoichiometry: Avoid using a large excess of the benzyl halide.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.

  • Gradual Addition: Add the benzyl halide to the reaction mixture slowly and in portions to maintain a low concentration of the alkylating agent at any given time.

Q4: The purification of the final product by column chromatography is difficult. Are there alternative purification methods?

A4: If column chromatography is proving ineffective, consider the following alternatives:

  • Acid-Base Extraction: The basicity of the tertiary amine product allows for purification via acid-base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) and the product re-extracted with an organic solvent.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure for the N,N-dibenzylation of L-phenylalanine methyl ester is as follows:

Experimental Protocol: Synthesis of this compound

  • Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add L-phenylalanine methyl ester hydrochloride.

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add at least three equivalents of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine). One equivalent will neutralize the hydrochloride salt, and two equivalents will act as the base for the two benzylation steps.

  • Alkylating Agent Addition: Slowly add 2.2-2.5 equivalents of benzyl bromide or benzyl chloride to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, filter off the solid base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or via acid-base extraction.

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reactions include:

  • Mono-alkylation: Incomplete reaction leading to the formation of Methyl N-benzyl-L-phenylalaninate.[5]

  • Over-alkylation: Formation of the quaternary ammonium salt from the reaction of the product with excess benzyl halide.[3]

  • Racemization: While less common under mild basic conditions, stronger bases or elevated temperatures can lead to the racemization of the chiral center.[2]

  • Transesterification: If an alcohol is used as a solvent or is present as an impurity, it can potentially react with the methyl ester.[6]

Q3: Which base is most suitable for this reaction?

A3: The choice of base is crucial for achieving a high yield and minimizing side reactions.

Base Advantages Disadvantages
Potassium Carbonate (K₂CO₃) Inexpensive, non-nucleophilic, and easily removed by filtration.Can result in slower reaction rates.
Diisopropylethylamine (DIPEA) Soluble in most organic solvents, non-nucleophilic.More expensive, needs to be removed during workup.
Sodium Hydride (NaH) Strong base that can lead to faster reaction rates.[2]Highly reactive, requires strictly anhydrous conditions, can promote side reactions.

Visual Guides

Reaction_Pathway Reaction Pathway for this compound Synthesis A L-Phenylalanine Methyl Ester B Methyl N-benzyl- L-phenylalaninate A->B Step 1 reagent1 + Benzyl Bromide + Base C Methyl N,N-dibenzyl- L-phenylalaninate B->C Step 2 reagent2 + Benzyl Bromide + Base

Caption: Synthesis of this compound.

Experimental_Workflow General Experimental Workflow start Start prep Prepare Reactants (L-Phe-OMe, Base, Solvent) start->prep reaction Add Benzyl Halide and React prep->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Filter, Extract, Dry) monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical workflow for the synthesis and purification.

Troubleshooting_Logic Troubleshooting Decision Tree issue Low Yield? cause1 Incomplete Reaction? issue->cause1 Yes cause2 Side Products? issue->cause2 Yes cause3 Workup Loss? issue->cause3 Yes solution1a Increase Time/ Temperature cause1->solution1a Yes solution1b Check Reagent Stoichiometry cause1->solution1b Yes solution2a Adjust Stoichiometry (Avoid Excess Alkyl Halide) cause2->solution2a Quaternary Salt solution2b Use Milder Base cause2->solution2b Other Impurities solution3 Optimize Extraction pH cause3->solution3 Yes

Caption: A logical guide for troubleshooting low product yield.

References

Stability of Methyl N,N-dibenzyl-L-phenylalaninate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N,N-dibenzyl-L-phenylalaninate. The information focuses on the stability of the compound under acidic and basic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the methyl ester to yield N,N-dibenzyl-L-phenylalanine. The N,N-dibenzyl group is generally stable under mild acidic and basic conditions. However, under more forcing conditions, debenzylation could occur, though this is less common than ester hydrolysis.

Q2: I am observing the appearance of a new, more polar spot on my TLC plate after treating my sample with a mild acid. What could this be?

A2: The more polar spot is likely the carboxylic acid product, N,N-dibenzyl-L-phenylalanine, resulting from the acid-catalyzed hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their corresponding esters.

Q3: My reaction under basic conditions seems to be stalling, and I am getting a mixture of starting material and a new product. How can I drive the reaction to completion?

A3: Base-catalyzed hydrolysis of esters, also known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[1] To drive the reaction to completion, ensure you are using at least a stoichiometric amount of base. If the reaction is slow, gentle heating may be applied. Following the reaction, an acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid.[2]

Q4: Can the N,N-dibenzyl protecting group be cleaved under the conditions used for ester hydrolysis?

A4: The N-benzyl group is generally stable to both acidic and basic conditions typically used for ester hydrolysis.[3] Cleavage of N-benzyl groups usually requires more specific and harsher conditions, such as catalytic hydrogenolysis or treatment with strong Lewis acids.[4][5] Therefore, it is unlikely that you will observe significant debenzylation during routine acidic or basic hydrolysis of the methyl ester.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of amino acid derivatives.[6][7] It allows for the separation and quantification of the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[8] For structural elucidation of degradation products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation Under Mildly Acidic Conditions
Symptom Possible Cause Suggested Solution
Rapid disappearance of starting material spot on TLC, even at room temperature with dilute acid.The compound may be particularly labile to acid-catalyzed hydrolysis. The presence of trace metal impurities could also catalyze degradation.- Perform the reaction at a lower temperature (e.g., 0 °C).- Use high-purity, acid-free solvents.- Consider using a milder acidic catalyst or a buffered solution to maintain a specific pH.
Formation of multiple new spots on TLC.Secondary degradation products may be forming under the reaction conditions.- Monitor the reaction at shorter time intervals to identify the primary degradation product.- Isolate the primary degradant and subject it to the same conditions to confirm if it leads to the other observed spots.- Use a less forcing set of conditions (lower temperature, less concentrated acid).
Issue 2: Incomplete Hydrolysis Under Basic Conditions
Symptom Possible Cause Suggested Solution
A significant amount of starting material remains even after prolonged reaction time with a base like NaOH or LiOH.Insufficient amount of base. Steric hindrance around the ester carbonyl group slowing down the reaction. Poor solubility of the starting material in the reaction medium.- Ensure at least one equivalent of base is used. For sterically hindered esters, using a slight excess of base can be beneficial.- Gently heat the reaction mixture to increase the reaction rate.- Use a co-solvent (e.g., THF, dioxane) to improve the solubility of the ester in the aqueous basic solution.
An emulsion forms during the workup, making extraction difficult.The carboxylate salt formed can act as a surfactant.- Add a saturated solution of NaCl (brine) to break the emulsion.- Centrifuge the mixture to aid in phase separation.- Filter the entire mixture through a pad of Celite.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (MDPL) in Solution at 40°C

Condition Time (hours) % MDPL Remaining % N,N-dibenzyl-L-phenylalanine Formed
0.1 M HCl01000
285.214.8
660.539.5
1235.164.9
2410.389.7
0.1 M NaOH01000
270.829.2
625.474.6
125.194.9
24<1>99

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a temperature-controlled environment, for example, a water bath at 60°C.[9]

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated HPLC method.

Protocol 2: Forced Degradation Study - Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Place the vial in a temperature-controlled environment, for instance, at room temperature or gently heated to 40°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated HPLC method.

Visualizations

Acidic_Hydrolysis_Pathway MDPL Methyl N,N-dibenzyl- L-phenylalaninate Protonated_Ester Protonated Ester (Intermediate) MDPL->Protonated_Ester + H3O+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Degradation_Product N,N-dibenzyl- L-phenylalanine Tetrahedral_Intermediate->Degradation_Product - H3O+ Methanol Methanol Tetrahedral_Intermediate->Methanol - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis_Pathway MDPL Methyl N,N-dibenzyl- L-phenylalaninate Tetrahedral_Intermediate Tetrahedral Intermediate MDPL->Tetrahedral_Intermediate + OH- Carboxylate_Salt N,N-dibenzyl-L-phenylalaninate (Carboxylate Salt) Tetrahedral_Intermediate->Carboxylate_Salt - CH3OH Final_Product N,N-dibenzyl- L-phenylalanine Carboxylate_Salt->Final_Product + H3O+ (Workup) Methanol Methanol

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of Compound Acid Acidic Condition (e.g., 0.1 M HCl) Prep_Stock->Acid Base Basic Condition (e.g., 0.1 M NaOH) Prep_Stock->Base Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutralize Neutralize Sample Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for a forced degradation stability study.

References

Technical Support Center: Purification of N,N-Dibenzylated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-dibenzylated amino acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N,N-dibenzylated amino acid esters?

A1: The most common impurities include:

  • Unreacted starting materials: This can include the amino acid ester, benzylating agent (e.g., benzyl bromide), and the base (e.g., triethylamine, potassium carbonate).

  • Mono-benzylated amino acid ester: Incomplete benzylation can lead to the presence of the mono-substituted product.

  • Over-benzylation byproducts: In some cases, side reactions can lead to the formation of other benzylated species.

  • Hydrolysis products: If water is present, the ester can hydrolyze back to the carboxylic acid.

  • N-acylurea derivatives: If carbodiimides are used as coupling agents in a preparatory step, N-acylurea byproducts can form.[1]

Q2: How can I effectively monitor the progress of my N,N-dibenzylation reaction and purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. Due to the non-polar nature of N,N-dibenzylated amino acid esters, visualization can be challenging. Effective visualization techniques include:

  • UV Light (254 nm): The benzyl groups are aromatic and will appear as dark spots under short-wave UV light on a fluorescent TLC plate.

  • Iodine Vapor: The benzyl groups have an affinity for iodine, appearing as brown spots in an iodine chamber.[2][3]

  • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized and will appear as yellow or brown spots on a purple background.

  • Ninhydrin Stain: This is useful for detecting any remaining starting amino acid ester or mono-benzylated product, which will show up as purple or yellow spots.[1][4]

Q3: What are the primary methods for purifying N,N-dibenzylated amino acid esters?

A3: The two primary methods are:

  • Column Chromatography: This is the most common method for separating the desired product from impurities. Due to the lipophilic nature of the product, a non-polar solvent system is typically used.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane. The polarity should be adjusted based on the TLC analysis to achieve good separation between the product and impurities. Given the lipophilic nature of N,N-dibenzylated amino acid esters, a low polarity mobile phase is generally required.

Q5: What are suitable solvents for the recrystallization of N,N-dibenzylated amino acid esters?

A5: The choice of solvent depends on the specific compound. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include:

  • Ethanol

  • Hexane/Acetone

  • Hexane/Ethyl Acetate

  • Chloroform/Methanol[5]

  • Petroleum Ether[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete reaction.Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature.
Product loss during workup.Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Co-elution with impurities during column chromatography.Optimize the solvent system for better separation. Consider using a gradient elution.
Product is an Oil and Cannot be Recrystallized The product may be inherently an oil at room temperature.Rely on column chromatography for purification.
Presence of impurities preventing crystallization.Purify by column chromatography first, then attempt recrystallization.
Difficulty Removing Excess Benzyl Bromide Benzyl bromide is co-eluting with the product.Add triethylamine to the reaction mixture after completion to convert excess benzyl bromide to the water-soluble benzyltriethylammonium bromide, which can be removed by aqueous extraction.[5][6] Alternatively, use a scavenger resin.
Benzyl bromide is still present after column chromatography.Optimize the column chromatography solvent system. Benzyl bromide is non-polar and should elute quickly with a non-polar solvent like hexane.[7]
Multiple Spots on TLC After Purification Incomplete separation during chromatography.Re-purify using a shallower solvent gradient or a different solvent system.
Product degradation on silica gel.Consider using neutral alumina for chromatography. Add a small amount of triethylamine to the eluent to prevent streaking of basic compounds.
Racemization of the Product Harsh reaction or workup conditions (e.g., strong base, high temperature).Use milder bases and lower reaction temperatures. Avoid prolonged exposure to acidic or basic conditions during workup and purification. The use of certain solvents like toluene at high temperatures can promote racemization.[8][9]

Experimental Protocols

General Protocol for the Synthesis of N,N-Dibenzyl-L-phenylalanine Ethyl Ester
  • To a solution of L-phenylalanine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and stir for 10 minutes at room temperature.

  • Add benzyl bromide (2.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a non-polar solvent system, for example, a gradient of 0% to 10% ethyl acetate in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified N,N-dibenzyl-L-phenylalanine ethyl ester.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product. A typical method would involve a reverse-phase C18 column with a gradient of acetonitrile in water, with UV detection at a wavelength corresponding to the absorbance of the benzyl groups (around 254 nm).[10][11][12]

Data Presentation

Table 1: Comparison of Purification Methods for N-Acyl-Amino Acid Esters (Illustrative)

Compound Purification Method Yield (%) Purity (%) Reference
N-acetyl-D-phenylalanine methyl esterExtraction and Recrystallization97.698 (optical)[2]
N-Benzoyl-L-valineColumn Chromatography (hexane-EtOAc, 70:30)70Not specified[13]
(S)-Dibenzyl aspartate p-toluenesulfonatePrecipitation and Recrystallization94High[6]
N,N-Dibenzylglycine Ethyl EsterDistillation under reduced pressure80.3High

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Amino Acid Ester HCl D Reaction Mixture A->D B Base (e.g., Et3N) B->D C Benzylating Agent (e.g., BnBr) C->D E Aqueous Wash D->E Quench & Extract F Drying & Concentration E->F G Crude Product F->G H Column Chromatography G->H If oil or complex mixture I Recrystallization G->I If solid J Pure Product H->J I->J K TLC J->K L HPLC J->L M NMR J->M N Purity & Identity Confirmation K->N L->N M->N

Caption: General workflow for the synthesis and purification of N,N-dibenzylated amino acid esters.

troubleshooting_tree start Purification Issue q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield low_purity Low Purity q1->low_purity Purity q2_yield Is the reaction complete? low_yield->q2_yield q2_purity What are the impurities? low_purity->q2_purity incomplete_rxn Incomplete Reaction q2_yield->incomplete_rxn No workup_loss Loss during workup/purification q2_yield->workup_loss Yes optimize_rxn Optimize reaction conditions (time, temp) incomplete_rxn->optimize_rxn review_proc Review extraction and chromatography procedures workup_loss->review_proc start_mat Starting Materials q2_purity->start_mat Unreacted starting materials bnbr Excess Benzyl Bromide q2_purity->bnbr Benzylating agent unknown Unknown Byproducts q2_purity->unknown Other optimize_chrom Optimize column chromatography (solvent system, gradient) start_mat->optimize_chrom scavenge Use scavenger (e.g., Et3N wash) before purification bnbr->scavenge analyze_impurities Characterize impurities (NMR, MS) to identify and address unknown->analyze_impurities

Caption: Troubleshooting decision tree for purification challenges.

References

Preventing over-alkylation in the synthesis of N,N-dibenzyl amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the common challenge of over-alkylation during the synthesis of N,N-dibenzyl amino acids.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of N,N-dibenzyl amino acid synthesis, and why is it problematic?

Over-alkylation is an undesired side reaction where the synthesized N,N-dibenzyl amino acid, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the benzyl halide. This reaction forms a quaternary ammonium salt. This byproduct is problematic because it reduces the yield of the desired product, complicates the purification process due to its potential insolubility in organic solvents, and consumes valuable reagents.

Q2: What are the primary factors that promote over-alkylation?

Several reaction conditions can increase the likelihood of over-alkylation:

  • Excess Alkylating Agent: Using a large excess of benzyl halide significantly increases the probability of a third alkylation event.[1]

  • Strong Bases: Highly basic conditions can deprotonate the carboxylic acid, but also increase the nucleophilicity of the nitrogen atom in the tertiary amine product, making it more susceptible to further alkylation.

  • High Temperatures: Increased temperature can accelerate the rate of the undesired over-alkylation reaction alongside the desired reaction.

  • Prolonged Reaction Times: Allowing the reaction to continue long after the starting amino acid has been consumed can lead to the slow formation and accumulation of the quaternary salt.

Q3: Which base is recommended to minimize over-alkylation?

To prevent over-alkylation, it is best to use a mild, non-nucleophilic inorganic base.[2] Potassium carbonate (K₂CO₃) is a common and effective choice.[1][2] It is sufficiently basic to neutralize the acid formed during the reaction without creating an environment that strongly promotes the formation of the quaternary salt.

Q4: How can I monitor the reaction to prevent over-alkylation?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and (if available) the product, you can determine the point at which the starting amino acid is fully consumed. Stopping the reaction at this point is crucial to prevent the subsequent formation of the over-alkylation byproduct.

Troubleshooting Guide

Symptom / IssuePossible CauseRecommended Solution
A significant amount of white, insoluble precipitate forms in the reaction vessel. Formation of the quaternary ammonium salt due to over-alkylation.1. Reduce Stoichiometry: Decrease the equivalents of benzyl halide to 2.1-2.3 per equivalent of amino acid. 2. Change Base: Switch to a milder base like potassium carbonate (K₂CO₃).[1][2] 3. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature to 60°C) for a longer period. 4. Monitor Closely: Use TLC to stop the reaction as soon as the starting material is consumed.
Low yield of the desired N,N-dibenzyl amino acid. 1. Incomplete reaction. 2. Significant over-alkylation. 3. Product loss during aqueous workup.1. Optimize Conditions: Ensure the stoichiometry of the base is sufficient (2.5-3.0 equivalents). 2. Follow Over-alkylation Solutions: Implement the solutions from the point above. 3. Adjust Workup pH: During extraction, carefully adjust the pH of the aqueous layer to ensure the amino acid product is in its neutral form and preferentially partitions into the organic layer.
Purification by column chromatography is difficult, showing multiple closely-eluting spots. The presence of a mixture of starting material, mono-benzylated intermediate, and the desired di-benzylated product.1. Drive Reaction to Completion: Ensure sufficient reaction time and appropriate temperature to favor the formation of the di-substituted product over the mono-substituted intermediate. 2. Optimize Chromatography: Test different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to achieve better separation on the silica gel column.

Experimental Protocols

Protocol 1: Optimized N,N-Dibenzylation of an Amino Acid

This protocol is designed to minimize over-alkylation by carefully controlling stoichiometry and using a mild base.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amino acid (1.0 eq.), potassium carbonate (2.5 eq.), and a suitable solvent (e.g., ethanol or acetonitrile).

  • Reagent Addition: While stirring the suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 80°C) and stir.[2]

  • Monitoring: Monitor the disappearance of the starting amino acid using TLC (approximately every 2-4 hours).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the pure N,N-dibenzyl amino acid.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the N,N-dibenzylation of various amino acids using methods designed to limit over-alkylation. Yields are representative and can vary.

Amino AcidBase (Equivalents)Benzyl Halide (Equivalents)SolventTemperature (°C)Typical Yield (%)
GlycineK₂CO₃ (2.5)Benzyl Bromide (2.2)Ethanol8085-95
L-AlanineK₂CO₃ (2.5)Benzyl Bromide (2.2)Acetonitrile8080-90[2]
L-LeucineK₂CO₃ (3.0)Benzyl Chloride (2.3)DMF6082-92
L-PhenylalanineK₂CO₃ (2.5)Benzyl Bromide (2.2)Ethanol8088-96[2]

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Over-alkylation start Symptom: High Precipitate / Low Yield cause_stoich Is Benzyl Halide > 2.3 eq? start->cause_stoich cause_base Is a strong base (e.g., NaOH) used? start->cause_base cause_temp Is temperature > 90°C? start->cause_temp sol_stoich Action: Reduce Benzyl Halide to 2.1-2.2 eq. cause_stoich->sol_stoich Yes end Optimized Reaction cause_stoich->end No sol_base Action: Switch to milder base (e.g., K2CO3) cause_base->sol_base Yes cause_base->end No sol_temp Action: Lower reaction temperature and monitor via TLC cause_temp->sol_temp Yes cause_temp->end No sol_stoich->end sol_base->end sol_temp->end

Caption: A decision tree for troubleshooting over-alkylation in N,N-dibenzylation reactions.

G cluster_workflow Optimized Experimental Workflow start 1. Combine: Amino Acid (1 eq) K2CO3 (2.5 eq) Solvent (Ethanol) add_bnbr 2. Add: Benzyl Bromide (2.2 eq) start->add_bnbr reflux 3. Heat & Stir (80°C) add_bnbr->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Filter, Concentrate monitor->workup Starting Material Consumed extract 6. Extract with Ethyl Acetate / Water workup->extract purify 7. Purify: Silica Gel Chromatography extract->purify product Final Product: Pure N,N-Dibenzyl Amino Acid purify->product

Caption: A sequential workflow for synthesizing N,N-dibenzyl amino acids while minimizing side reactions.

References

Technical Support Center: Analysis of Impurities in Crude Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl N,N-dibenzyl-L-phenylalaninate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis, with a focus on impurity identification and remediation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Monitoring

Q1: My N,N-dibenzylation reaction is incomplete, and I see significant amounts of starting material (Methyl L-phenylalaninate) and a mono-benzylated intermediate. What are the likely causes and solutions?

A1: Incomplete benzylation is a common issue. Several factors could be at play:

  • Insufficient Benzylating Agent: Ensure you are using a sufficient molar excess of the benzylating agent (e.g., benzyl bromide). A common protocol for a similar compound, Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, uses three equivalents of benzyl bromide for each equivalent of the starting amino acid.[1]

  • Inadequate Base: The choice and amount of base are critical for deprotonating the amine, making it nucleophilic. A combination of a moderately strong base like potassium carbonate and a stronger base like sodium hydroxide can be effective.[1] Ensure the base is of good quality and sufficient quantity to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Reaction Time and Temperature: The reaction may require elevated temperatures (reflux) and sufficient time to go to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Issues: The choice of solvent can impact the solubility of reactants and the reaction rate. While a two-phase system (e.g., water/diethyl ether) can be used, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1]

Troubleshooting Steps:

  • Increase the equivalents of benzyl bromide and base.

  • Increase the reaction temperature and monitor for completion.

  • Consider using a different solvent system, such as a polar aprotic solvent like DMF, which may improve the solubility of the reactants.

Q2: I am observing a significant amount of benzyl alcohol as a byproduct in my crude product. How can I minimize its formation and remove it?

A2: Benzyl alcohol is often formed by the hydrolysis of benzyl bromide, especially in the presence of water and base.

Minimization:

  • Anhydrous Conditions: While some protocols use aqueous conditions, minimizing the amount of water can reduce the rate of hydrolysis.

  • Controlled Addition: Add the benzyl bromide dropwise to the reaction mixture at a controlled temperature. This can help to favor the N-alkylation reaction over hydrolysis.

Removal:

  • Aqueous Wash: Benzyl alcohol has some water solubility. Washing the organic extract with water or brine can help to remove a significant portion of it.

  • Chromatography: Flash column chromatography is an effective method for separating this compound from the more polar benzyl alcohol. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[1]

Purification

Q3: I am having difficulty purifying my crude this compound by column chromatography. The product is co-eluting with an impurity.

A3: Co-elution during chromatography can be challenging. Here are some strategies to improve separation:

  • Optimize Solvent System: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve the resolution between closely eluting compounds.

  • Different Stationary Phase: If you are using silica gel, consider trying a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Impurity Identification

Q4: I have an unknown peak in my HPLC chromatogram. How can I identify this impurity?

A4: Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques.

  • LC-MS Analysis: The first step is often to obtain the mass of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight can provide clues about the impurity's identity (e.g., is it a starting material, a mono-benzylated intermediate, or a dimer?).

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass and elemental composition of the impurity, which is invaluable for determining its molecular formula.

  • Tandem MS (MS/MS): Fragmentation analysis can reveal structural information about the impurity. The fragmentation pattern of the impurity can be compared to that of the main product and known potential impurities.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (even a few milligrams), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation. 1H and 13C NMR will provide detailed information about the chemical environment of the atoms in the molecule.

Potential Impurities and Their Identification

The following table summarizes potential impurities in the synthesis of this compound, their likely origin, and methods for their identification.

Impurity Potential Origin Identification Methods
Methyl L-phenylalaninate Incomplete reactionHPLC (retention time comparison with standard), LC-MS (m/z = 180.10 [M+H]⁺), NMR
Methyl N-benzyl-L-phenylalaninate Incomplete dibenzylationHPLC, LC-MS (m/z = 270.15 [M+H]⁺), NMR
Benzyl alcohol Hydrolysis of benzyl bromideGC-MS, HPLC, NMR
Benzyl bromide Excess reagentGC-MS (caution: lachrymator)
Potassium Carbonate/Sodium Hydroxide Reaction reagentsInsoluble in organic solvents, removed during workup. Can be detected by inorganic analysis if present.
Dibenzyl ether Side reaction of benzyl alcoholGC-MS, HPLC, NMR
Racemized Product (D-isomer) Exposure to harsh basic or acidic conditionsChiral HPLC

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of crude this compound. Method optimization may be required based on the specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

This method is suitable for the detection of volatile impurities such as benzyl alcohol and residual solvents.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the crude sample in a volatile solvent such as dichloromethane or ethyl acetate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is crucial for the definitive identification of the product and its impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound or impurity in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a proton NMR spectrum. For this compound, you would expect to see signals corresponding to the methyl ester protons, the benzylic protons of the N-benzyl groups, the methine and methylene protons of the phenylalanine backbone, and the aromatic protons of the three phenyl rings.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbon of the ester, the aliphatic carbons, and the aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is ambiguous, 2D NMR experiments can be used to establish connectivity between protons and carbons.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Methyl L-phenylalaninate + Benzyl Bromide + Base reaction N,N-dibenzylation start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc Initial Purity Check gcms GC-MS Analysis crude->gcms Volatiles Check lcms LC-MS Analysis crude->lcms Impurity Mass ID chromatography Column Chromatography hplc->chromatography Purification Required nmr NMR Analysis chromatography->hplc Purity Confirmation pure_product Pure Methyl N,N-dibenzyl-L-phenylalaninate chromatography->pure_product recrystallization Recrystallization pure_product->nmr Structural Confirmation

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_impurities Impurity Detected? cluster_identification Impurity Identification cluster_remediation Remediation start Crude Product Analysis impurity_yes Yes start->impurity_yes impurity_no No start->impurity_no identify_impurity Identify Impurity (LC-MS, NMR) impurity_yes->identify_impurity final_product Pure Product impurity_no->final_product is_starting_material Starting Material or Mono-benzylated? identify_impurity->is_starting_material is_side_product Side Product (e.g., Benzyl Alcohol)? identify_impurity->is_side_product optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) is_starting_material->optimize_reaction improve_purification Improve Purification (Chromatography, Recrystallization) is_side_product->improve_purification optimize_reaction->start improve_purification->start

Caption: Troubleshooting logic for impurity identification and remediation.

References

Technical Support Center: Selective Mono-N-Benzylation of Phenylalanine Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mono-N-benzylation of phenylalanine esters.

Troubleshooting Guide

This guide addresses common issues encountered during the mono-N-benzylation of phenylalanine esters. For each problem, potential causes are identified, and corrective actions are suggested.

Problem Potential Causes Suggested Solutions
Low Yield of Mono-N-Benzylated Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst activity or loading. 4. Degradation of starting material or product. 5. Poor choice of solvent.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Extend reaction time if necessary. 2. Optimize the temperature. Some catalytic reactions are highly sensitive to temperature.[1] For instance, lower temperatures might be needed to prevent side reactions like transesterification.[2][3] 3. For catalytic reactions, ensure the catalyst is active and used at the recommended loading. Consider a different catalyst system if yields remain low.[1][4] 4. Use purified reagents and solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air- or moisture-sensitive. 5. Screen different solvents. The choice of solvent can significantly impact reaction efficiency.[5]
Formation of Di-N-Benzylated Byproduct 1. Excess benzylating agent. 2. High reactivity of the mono-benzylated product. 3. Prolonged reaction time at elevated temperatures. 4. Inappropriate base or reaction conditions.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the benzylating agent. 2. Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation. 3. Monitor the reaction closely and stop it once the starting material is consumed to prevent further alkylation. 4. In direct alkylation with benzyl halides, a bulky or weaker base may help reduce the rate of the second benzylation.
Significant Racemization of the Chiral Center 1. Presence of a strong base. 2. Elevated reaction temperatures. 3. Prolonged reaction times. 4. The ester group itself can be prone to racemization under basic conditions.[6]1. Avoid strong bases when possible. Catalytic methods that are base-free are advantageous for preserving stereochemistry.[4] If a base is necessary, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to cause less racemization than stronger, less hindered bases.[7] 2. Conduct the reaction at the lowest effective temperature.[8] 3. Minimize the reaction time by closely monitoring its progress. 4. Mechanistic studies have shown that racemization can occur with the amino acid ester starting material, not necessarily the product.[9] Using milder reaction conditions is crucial.
Unreacted Starting Material 1. Insufficient amount of benzylating agent. 2. Deactivation of the catalyst. 3. Low reaction temperature or insufficient time. 4. Poor solubility of the starting material.1. Ensure the correct stoichiometry of the benzylating agent. 2. For catalytic reactions, ensure the catalyst is handled under appropriate conditions to prevent deactivation. 3. Gradually increase the reaction temperature and/or time while monitoring for side product formation. 4. Choose a solvent in which the phenylalanine ester hydrochloride and the neutralized free amine are sufficiently soluble.
Formation of Transesterification Side Product 1. Occurs in catalytic reactions using alcohols as alkylating agents at high temperatures.1. Lower the reaction temperature. For example, reducing the temperature from 120 °C to 90 °C has been shown to minimize transesterification.[2][3] 2. Choose an ester group for the phenylalanine that is less prone to transesterification under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving selective mono-N-benzylation of phenylalanine esters?

A1: The primary strategies include:

  • Direct Alkylation with Benzyl Halides: This classic method uses reagents like benzyl bromide in the presence of a base. It is straightforward but requires careful control to avoid di-benzylation and racemization.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the phenylalanine ester with benzaldehyde to form an imine, which is subsequently reduced. This method is often milder and can provide better selectivity. Common reducing agents include sodium triacetoxyborohydride and benzylamine-borane.[10][11][12]

  • Catalytic N-Alkylation (Borrowing Hydrogen): Modern methods utilize transition metal catalysts (e.g., based on Iridium or Ruthenium) to react phenylalanine esters with benzyl alcohol.[1][2][4] These methods are atom-economical, producing water as the only byproduct, and often show high selectivity with excellent retention of stereochemistry.[2][4]

Q2: How can I prevent the formation of the di-benzylated product?

A2: To favor mono-benzylation, you should:

  • Use a controlled stoichiometry of the benzylating agent (typically 1.0 to 1.2 equivalents).

  • Employ slow, portion-wise, or syringe-pump addition of the benzylating agent.

  • Monitor the reaction progress carefully and quench it as soon as the starting material is consumed.

  • Lowering the reaction temperature can also help improve selectivity.

Q3: What is the best way to avoid racemization during N-benzylation?

A3: Racemization is a significant risk, especially under basic conditions.[6][7] To maintain the stereochemical integrity of the phenylalanine ester:

  • Opt for catalytic methods that operate under neutral or base-free conditions.[4]

  • If a base is required, use a weaker, sterically hindered organic base.[7]

  • Keep reaction temperatures as low as possible and minimize reaction times.

  • The use of N-protecting groups like benzyloxycarbonyl (Cbz) can help reduce the potential for racemization.[6]

Q4: My phenylalanine ester is a hydrochloride salt. Do I need to neutralize it before the reaction?

A4: Yes. The free amino group is the nucleophile required for the reaction. If you start with the hydrochloride salt, you must add a base (typically a non-nucleophilic tertiary amine like triethylamine or N,N-diisopropylethylamine) in a stoichiometric amount to generate the free amine in situ.[13] Some catalytic protocols have been developed to work directly with the hydrochloride salts.[2]

Q5: Which solvent should I use for the reaction?

A5: The choice of solvent depends on the specific method:

  • For direct alkylation with benzyl bromide, polar aprotic solvents like acetonitrile or DMF are common.

  • For reductive amination, chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are often used.

  • For catalytic "borrowing hydrogen" reactions, toluene or cyclopentyl methyl ether (CPME) are frequently employed.[3] It is often necessary to screen a few solvents to find the optimal conditions for your specific substrate and catalyst system.[5]

Experimental Protocols

Protocol 1: Reductive Amination using Benzaldehyde and Sodium Triacetoxyborohydride

This protocol is adapted from procedures for the reductive amination of amino acid esters.[10][12]

  • Preparation: To a solution of phenylalanine methyl ester hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 20 minutes at room temperature to generate the free amine.

  • Imine Formation: Add benzaldehyde (1.0-1.1 eq) to the mixture and stir for 1-2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic N-Alkylation with Benzyl Alcohol (General Procedure)

This protocol is a generalized representation based on modern iridium-catalyzed methods.[1][2]

  • Catalyst Activation (if required): In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium catalyst and any necessary ligands. Add anhydrous solvent (e.g., toluene) and stir at the specified temperature for the recommended time.

  • Reaction Setup: To the activated catalyst mixture, add the phenylalanine ester (as the free base or hydrochloride salt, depending on the specific literature procedure) (1.0 eq) and benzyl alcohol (1.2-1.5 eq).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90-120 °C) and stir for the specified time (typically 18-24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the mono-N-benzylated product.

Visualizations

Experimental Workflow: Reductive Amination

G Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PheEsterHCl Phenylalanine Ester HCl Base Add Base (e.g., TEA) PheEsterHCl->Base in Solvent (e.g., DCE) FreeAmine Generate Free Amine Base->FreeAmine AddBenzaldehyde Add Benzaldehyde FreeAmine->AddBenzaldehyde ImineFormation Imine Formation AddBenzaldehyde->ImineFormation AddReducer Add NaBH(OAc)₃ ImineFormation->AddReducer Reduction Reduction to Product AddReducer->Reduction Workup Aqueous Work-up Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Mono-N-Benzylated Product Chromatography->Product

Caption: Step-by-step workflow for the mono-N-benzylation of phenylalanine esters via reductive amination.

Troubleshooting Logic: Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/LC-MS) Start->CheckCompletion Extend Extend reaction time or increase temperature moderately. CheckCompletion->Extend No CheckSideProducts Are major side products observed? CheckCompletion->CheckSideProducts Yes No No Yes Yes Extend->CheckCompletion DiBenzylation Reduce equivalents of benzylating agent. Add reagent slowly. CheckSideProducts->DiBenzylation Yes (Di-benzylation) Degradation Use purified reagents. Run under inert atmosphere. Lower temperature. CheckSideProducts->Degradation Yes (Degradation) Optimize Re-evaluate reaction conditions: - Catalyst loading/activity - Solvent choice - Reagent purity CheckSideProducts->Optimize No

Caption: A logical flowchart to diagnose and resolve issues related to low product yield.

References

Validation & Comparative

A Comparative Guide to N-Protecting Groups for Phenylalanine: N,N-Dibenzyl vs. Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate N-protecting group for amino acids is a critical decision that significantly impacts reaction efficiency, yield, and the purity of the final product. This guide provides an objective comparison of the performance of the N,N-dibenzyl (Bn) protecting group for phenylalanine against three of the most commonly used alternatives: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by experimental data on yields, reaction conditions, and deprotection protocols.

Overview of N-Protecting Groups

The primary function of an N-protecting group is to temporarily block the reactivity of the α-amino group of an amino acid, preventing self-polymerization and other unwanted side reactions during peptide coupling. An ideal protecting group should be easy to introduce and remove under conditions that do not affect other functional groups in the molecule, a concept known as orthogonality.

Comparison of Protection and Deprotection of L-Phenylalanine

The following sections detail the synthesis and deprotection procedures for N,N-dibenzyl, N-Boc, N-Cbz, and N-Fmoc protected L-phenylalanine, along with a comparative summary of their performance.

Data Summary

The quantitative data for the protection and deprotection of L-phenylalanine using the four different protecting groups are summarized in the tables below for easy comparison.

Table 1: Comparison of N-Protection of L-Phenylalanine

Protecting GroupReagentBase/CatalystSolventReaction TimeTemperature (°C)Yield (%)
N,N-Dibenzyl (Bn) Benzyl bromideK₂CO₃, NaOHWater1 hour (reflux)10058-69[1]
Boc Di-tert-butyl dicarbonateNaOHWater/tert-butanolOvernightRoom Temp.78-87[1]
Cbz Benzyl chloroformateNa₂CO₃Dioxane/WaterNot specifiedNot specified~85 (in dipeptide synthesis)[2]
Fmoc Fmoc-ClNa₂CO₃Dioxane/Water22 hours0 - Room Temp.82[3]

Table 2: Comparison of N-Deprotection of Protected L-Phenylalanine

Protected PhenylalanineDeprotection ReagentSolventReaction TimeTemperature (°C)
N,N-Dibenzyl-Phe H₂/Pd-C, Ammonium formateMethanol6-10 minutesReflux
N-Boc-Phe Trifluoroacetic acid (TFA)Dichloromethane (DCM)30 minutesRoom Temp.
N-Cbz-Phe H₂/Pd-CMethanol1-4 hoursRoom Temp.
N-Fmoc-Phe 20% PiperidineDimethylformamide (DMF)~10 minutesRoom Temp.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

N,N-Dibenzyl-L-Phenylalanine Synthesis[1]
  • A mixture of L-phenylalanine (60 mmol), potassium carbonate (120 mmol), and sodium hydroxide (120 mmol) in 100 mL of water is heated to reflux until a clear solution is obtained.

  • Benzyl bromide (181 mmol) is added dropwise to the refluxing solution.

  • The reaction mixture is refluxed for an additional hour and then cooled to room temperature.

  • The organic phase is separated, and the aqueous phase is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield N,N-dibenzyl-L-phenylalanine benzyl ester.

  • Note: The protocol provides the benzyl ester. Subsequent hydrolysis would be required to obtain the free acid.

N-Boc-L-Phenylalanine Synthesis[1]
  • L-phenylalanine (1 mol) is dissolved in a mixture of aqueous NaOH (1.1 mol in 1.1 L of water) and tert-butanol (750 mL).

  • Di-tert-butyl dicarbonate (1 mol) is added dropwise to the stirred solution.

  • The reaction is stirred overnight at room temperature.

  • The reaction mixture is extracted with pentane, and the aqueous layer is acidified to pH 1-1.5 with KHSO₄.

  • The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • The crude product is crystallized from an ether/pentane mixture to yield N-Boc-L-phenylalanine.

N-Cbz-L-Phenylalanine Synthesis[4]
  • L-phenylalanine is dissolved in an aqueous solution of sodium carbonate.

  • Benzyl chloroformate (Cbz-Cl) is added to the solution under alkaline conditions.

  • The reaction mixture is stirred until the reaction is complete.

  • The mixture is then acidified to precipitate the N-Cbz-L-phenylalanine.

  • The product is collected by filtration, washed with water, and dried.

N-Fmoc-L-Phenylalanine Synthesis[3]
  • L-phenylalanine (5.81 mmol) is dissolved in a mixture of dioxane and 10% aqueous Na₂CO₃.

  • A solution of Fmoc-Cl (5.79 mmol) in dioxane is added.

  • The reaction mixture is stirred at 0°C for 4 hours and then at room temperature for 18 hours.

  • Water is added, and the aqueous layer is washed with diethyl ether.

  • The aqueous layer is acidified with concentrated HCl, and the precipitate is filtered and dried to yield N-Fmoc-L-phenylalanine.

Deprotection Protocols

N,N-Dibenzyl-L-Phenylalanine Deprotection (Catalytic Transfer Hydrogenation)
  • To a suspension of N,N-dibenzyl-L-phenylalanine and 10% Pd-C in methanol, add ammonium formate.

  • Reflux the mixture for 6-10 minutes.

  • Filter the catalyst and wash with boiling water.

  • Evaporate the solvent to obtain the deprotected L-phenylalanine.

N-Boc-L-Phenylalanine Deprotection
  • Dissolve N-Boc-L-phenylalanine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 30 minutes.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected amino acid salt.

N-Cbz-L-Phenylalanine Deprotection (Hydrogenolysis)[5]
  • Dissolve N-Cbz-L-phenylalanine in methanol.

  • Add a catalytic amount of 10% Pd-C.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 1-4 hours.

  • Filter the catalyst through celite and evaporate the solvent to yield L-phenylalanine.

N-Fmoc-L-Phenylalanine Deprotection[6][7]
  • Treat the N-Fmoc-L-phenylalanine (typically resin-bound in solid-phase synthesis) with a 20% solution of piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for approximately 10 minutes.

  • Filter and wash the resin with DMF to remove the cleaved Fmoc group and piperidine, yielding the free amine on the resin.

Visualization of Workflows and Orthogonality

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the protection and deprotection of phenylalanine with the different protecting groups and the concept of orthogonality.

Protection_Deprotection_Workflows cluster_Bn N,N-Dibenzyl (Bn) cluster_Boc tert-Butyloxycarbonyl (Boc) cluster_Cbz Benzyloxycarbonyl (Cbz) cluster_Fmoc 9-Fluorenylmethyloxycarbonyl (Fmoc) Phe_Bn Phenylalanine Bn_Phe_Bn N,N-Dibenzyl-Phe Phe_Bn->Bn_Phe_Bn Bn-Br, K₂CO₃, NaOH, H₂O, Reflux Phe_Bn_dep Phenylalanine Bn_Phe_Bn->Phe_Bn_dep H₂/Pd-C, NH₄HCO₂, MeOH, Reflux Phe_Boc Phenylalanine Boc_Phe N-Boc-Phe Phe_Boc->Boc_Phe Boc₂O, NaOH, H₂O/t-BuOH, RT Phe_Boc_dep Phenylalanine Boc_Phe->Phe_Boc_dep TFA, DCM, RT Phe_Cbz Phenylalanine Cbz_Phe N-Cbz-Phe Phe_Cbz->Cbz_Phe Cbz-Cl, Na₂CO₃, Dioxane/H₂O Phe_Cbz_dep Phenylalanine Cbz_Phe->Phe_Cbz_dep H₂/Pd-C, MeOH, RT Phe_Fmoc Phenylalanine Fmoc_Phe N-Fmoc-Phe Phe_Fmoc->Fmoc_Phe Fmoc-Cl, Na₂CO₃, Dioxane/H₂O Phe_Fmoc_dep Phenylalanine Fmoc_Phe->Phe_Fmoc_dep 20% Piperidine/DMF, RT

Protection and deprotection workflows for phenylalanine.

Orthogonality Protected_Phe N-Protected Phenylalanine Boc Boc Protected_Phe->Boc Fmoc Fmoc Protected_Phe->Fmoc Cbz Cbz Protected_Phe->Cbz Bn N,N-Dibenzyl Protected_Phe->Bn Acid Acidic Conditions (e.g., TFA) Boc->Acid Cleaved Base Basic Conditions (e.g., Piperidine) Boc->Base Stable Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Boc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Hydrogenolysis Labile Cbz->Acid Stable (mild) Cbz->Base Stable Cbz->Hydrogenolysis Cleaved Bn->Acid Generally Stable Bn->Base Stable Bn->Hydrogenolysis Cleaved

Orthogonality of common N-protecting groups.

Discussion and Conclusion

N,N-Dibenzyl (Bn): The N,N-dibenzyl group offers the advantage of being stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups. However, its introduction requires relatively harsh conditions (refluxing with a strong base and benzyl bromide), and the reported yields are moderate (58-69%)[1]. A significant drawback is the potential for over-alkylation and the need for purification by chromatography. Deprotection is achieved by hydrogenolysis, which is a clean method but can be incompatible with other functional groups sensitive to reduction, such as alkenes or alkynes. The conditions for hydrogenolysis of N,N-dibenzyl groups are similar to those for Cbz deprotection.

tert-Butyloxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction with high yields (78-87%)[1] and its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions. Its primary lability is to strong acids like TFA. This makes it orthogonal to Fmoc and Cbz protecting groups. The deprotection is clean, yielding volatile byproducts.

Benzyloxycarbonyl (Cbz): The Cbz group is a classic protecting group that can be introduced with good yields[2][4]. It is stable to acidic and mild basic conditions, making it compatible with the Fmoc strategy. The deprotection via catalytic hydrogenolysis is highly efficient and clean, yielding toluene and carbon dioxide as byproducts[5]. However, like the N,N-dibenzyl group, it is not compatible with functional groups that are sensitive to reduction.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability. It is introduced with high efficiency (82% yield)[3] and is stable to acidic and hydrogenolytic conditions, providing excellent orthogonality with Boc and Cbz groups. Deprotection with a mild base like piperidine is rapid and clean, making it ideal for automated synthesis[6][7].

The choice of an N-protecting group for phenylalanine depends heavily on the overall synthetic strategy.

  • N,N-Dibenzyl is a suitable choice when stability to both strong acids and bases is required, and when subsequent steps do not involve catalytic hydrogenation. Its lower yield on introduction and potentially more challenging purification are key considerations.

  • Boc is an excellent choice for solution-phase synthesis and when orthogonality to base-labile and hydrogenolytically cleavable groups is needed.

  • Cbz remains a valuable protecting group, particularly in solution-phase synthesis, offering a good balance of stability and clean deprotection by hydrogenolysis.

  • Fmoc is the preferred choice for solid-phase peptide synthesis due to its mild, base-labile deprotection, which allows for the rapid and efficient assembly of peptide chains.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the reaction conditions of the planned synthetic route is essential for making an informed decision that will lead to the successful synthesis of the desired phenylalanine-containing peptide or molecule.

References

A Comparative Guide: Methyl N,N-dibenzyl-L-phenylalaninate vs. Benzyl-L-phenylalaninate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and stereochemical fidelity. Among the arsenal of protecting groups for amines, benzyl-based moieties are workhorses, valued for their stability and reliable deprotection methods. This guide provides a detailed comparison between two such protected amino acid derivatives: Methyl N,N-dibenzyl-L-phenylalaninate and Benzyl-L-phenylalaninate, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

While both this compound and Benzyl-L-phenylalaninate serve as valuable intermediates in organic synthesis, the choice between them hinges on the specific requirements of the synthetic route. The key distinction lies in the N,N-dibenzyl substitution, which imparts unique steric and electronic properties that can be either advantageous or detrimental depending on the application. This compound offers enhanced stability and can be crucial for directing the stereochemical outcome in certain reactions, such as the formation of β-lactam rings. However, this increased steric bulk can also hinder reactivity in standard peptide couplings. In contrast, Benzyl-L-phenylalaninate, with a single benzyl group on the nitrogen, presents a more conventional level of steric hindrance, making it a reliable choice for general peptide synthesis.

Comparative Analysis

The advantages of employing a dibenzyl-protected phenylalanine ester are particularly evident in specific synthetic contexts where the modulation of nitrogen reactivity and steric environment is critical.

FeatureThis compoundBenzyl-L-phenylalaninate
Nitrogen Reactivity Significantly reduced due to steric hindrance and electron-donating effects of two benzyl groups.Moderately reduced; the nitrogen remains sufficiently nucleophilic for many standard coupling reactions.
Steric Hindrance High. This can be advantageous in directing stereoselective reactions but may impede sterically demanding coupling steps.[1]Moderate. Generally does not interfere with standard peptide coupling reagents.
Stability Generally more stable to a wider range of reaction conditions due to the protected nature of the nitrogen.Stable under many conditions but the N-H proton can be reactive under certain basic or strongly electrophilic conditions.
Key Advantage Essential for the successful outcome of specific reactions, such as the stereoselective formation of β-lactam pseudopeptides, where it prevents unwanted side reactions.[2]Versatile and widely applicable in standard solid-phase and solution-phase peptide synthesis.
Potential Disadvantage The increased basicity of the dibenzylamino moiety can induce epimerization at the adjacent chiral center under basic conditions.[2]The N-H proton can be a site for undesired side reactions if not carefully managed.
Deprotection Typically achieved through hydrogenolysis (e.g., H₂, Pd/C), which removes both benzyl groups.[2]Commonly removed by hydrogenolysis (e.g., H₂, Pd/C).

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of related N-protected phenylalanine derivatives.

Synthesis of Methyl N,N-dibenzyl-L-seryl-L-phenylalaninate

This protocol, adapted from a study on β-lactam synthesis, illustrates the preparation of a dipeptide with an N,N-dibenzyl protected serine residue coupled to methyl L-phenylalaninate.[2]

Materials:

  • Boc-L-Serine (S1)

  • L-Phenylalanine methyl ester hydrochloride (S2)

  • N-methylmorpholine

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dipeptide Synthesis: To a suspension of Boc-L-Ser (1.00 g, 4.9 mmol) in CH₂Cl₂ (50 mL), N-methylmorpholine (1.6 mL, 14.6 mmol) and L-Phe-OCH₃ hydrochloride (1.05 g, 4.9 mmol) are added. After 30 minutes, the solution is cooled to 0°C, and HOBt (658 mg, 4.9 mmol) and EDC (1.02 g, 5.4 mmol) are added. The reaction mixture is stirred for 18 hours at room temperature. The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine, dried over Na₂SO₄, and concentrated to yield the Boc-protected dipeptide.

  • Boc Deprotection: The Boc-protected dipeptide is dissolved in a 1:1 mixture of TFA and CH₂Cl₂ and stirred for 1 hour. The solvent is evaporated to yield the deprotected dipeptide.

  • Dibenzylation: The deprotected dipeptide is dissolved in a solution of KOH in a 1:1 mixture of water and ethanol. Benzyl bromide is added dropwise, and the mixture is stirred under reflux. After cooling, the product is extracted with toluene, washed with brine, dried over Na₂SO₄, and purified by column chromatography to yield Methyl N,N-dibenzyl-L-seryl-L-phenylalaninate.

Synthesis of Benzyl-L-phenylalaninate Tosylate

This procedure describes a common method for the preparation of the benzyl ester of L-phenylalanine as its p-toluenesulfonate salt.

Materials:

  • L-Phenylalanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene or Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in toluene or cyclohexane is heated to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • Ethyl acetate is added to precipitate the product.

  • The resulting solid is collected by filtration, washed with ethyl acetate, and dried to afford Benzyl-L-phenylalanine p-toluenesulfonate as a white solid.

Visualizing the Concepts

The following diagrams illustrate the chemical structures and a conceptual workflow.

G cluster_methyl This compound cluster_benzyl Benzyl-L-phenylalaninate methyl This compound (Increased Steric Hindrance) benzyl Benzyl-L-phenylalaninate (Standard Steric Hindrance)

Figure 1. Structural comparison highlighting steric differences.

G start L-Phenylalanine ester L-Phenylalanine Ester start->ester Esterification mono Benzyl-L-phenylalaninate ester->mono Monobenzylation di This compound ester->di Dibenzylation peptide_mono Peptide Synthesis (Standard) mono->peptide_mono peptide_di Specialized Synthesis (e.g., β-Lactam formation) di->peptide_di

Figure 2. Simplified synthetic workflow.

Conclusion

The decision to use this compound over Benzyl-L-phenylalaninate is a strategic one, driven by the specific challenges of a synthetic sequence. For standard peptide couplings where minimal steric hindrance is preferred, Benzyl-L-phenylalaninate remains a robust and reliable choice. However, in instances where the suppression of N-H reactivity and the introduction of significant steric bulk are necessary to control stereochemistry or prevent side reactions, as demonstrated in the synthesis of β-lactam pseudopeptides, the N,N-dibenzyl protecting group offers a distinct and powerful advantage.[2] Researchers should carefully consider the steric and electronic demands of their target molecule and reaction conditions when selecting the appropriate N-protected phenylalanine derivative.

References

A Comparative Guide to Chiral Auxiliaries in Aldol Reactions: Evaluating Methyl N,N-dibenzyl-L-phenylalaninate against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The aldol reaction, a powerful tool for forming β-hydroxy carbonyl compounds, often relies on the use of chiral auxiliaries to control the stereochemical outcome. This guide provides a comparative analysis of the potential efficacy of methyl N,N-dibenzyl-L-phenylalaninate as a chiral auxiliary in aldol reactions against well-established and widely used alternatives, namely Evans oxazolidinones and pseudoephedrine-based auxiliaries. This comparison is supported by experimental data from the literature for the established auxiliaries.

Performance Comparison of Chiral Auxiliaries in Aldol Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity (diastereoselectivity and enantioselectivity) and to provide the desired product in high chemical yield. The following tables summarize typical experimental results for Evans oxazolidinone and pseudoephedrine amide auxiliaries in aldol reactions with a representative aldehyde, benzaldehyde.

Table 1: Aldol Reaction of Propionyl-Substituted Chiral Auxiliaries with Benzaldehyde

Chiral AuxiliaryEnolate GenerationAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBu₂BOTf, Et₃NBenzaldehyde>99:185[1][2]
(1R,2R)-Pseudoephedrine PropionamideLDA, LiClBenzaldehyde95:592[3][4]

Table 2: General Comparison of Chiral Auxiliary Attributes

FeatureEvans OxazolidinonesPseudoephedrine AmidesThis compound (Predicted)
Stereocontrol Excellent, predictable syn-diastereoselectivityGood to excellent, predictable syn-diastereoselectivityPotentially good, dependent on chelation control
Generality Broad substrate scopeBroad substrate scopeLikely applicable to a range of enolates and aldehydes
Auxiliary Removal Typically mild (e.g., LiOH, LiBH₄)Requires harsher conditions (e.g., strong acid/base)Potentially mild (e.g., hydrogenolysis, hydrolysis)
Crystallinity Often crystalline adducts, aiding purificationAdducts are often crystallineMay produce crystalline derivatives
Cost/Availability Readily available, moderate costInexpensive, but regulated in some regionsRequires multi-step synthesis

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for evaluating the practical aspects of employing a chiral auxiliary.

General Workflow for a Chiral Auxiliary-Mediated Aldol Reaction

G General Workflow of a Chiral Auxiliary-Mediated Aldol Reaction cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Removal Aux Chiral Auxiliary AcylAux Acylated Auxiliary Aux->AcylAux Deprotonation & Acylation Acyl Acylating Agent Acyl->AcylAux Enolate Enolate Formation AcylAux->Enolate Base/Lewis Acid Adduct Aldol Adduct Enolate->Adduct Reaction with Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Product Desired Product (e.g., β-hydroxy acid/ester/alcohol) Adduct->Product Cleavage RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Cleavage

Caption: General workflow for a chiral auxiliary-mediated aldol reaction.

Protocol 1: Evans syn-Aldol Reaction

This protocol is adapted from the seminal work by Evans and co-workers.[1]

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv). Triethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Removal: The aldol adduct is dissolved in a mixture of THF and water, and LiOH or LiBH₄ is added to cleave the auxiliary, yielding the corresponding β-hydroxy acid or alcohol.

Protocol 2: Pseudoephedrine Amide syn-Aldol Reaction

This protocol is based on the methodology developed by Myers and co-workers.[3][4]

  • Enolate Formation: A solution of the pseudoephedrine propionamide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF is cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 equiv) is then added dropwise, and the mixture is stirred for 1 hour.

  • Aldol Addition: The aldehyde (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to 0 °C over 2 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereoselectivity is typically determined by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Removal: The chiral auxiliary can be removed under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) hydrolysis to afford the β-hydroxy carboxylic acid.

Stereochemical Model

The stereochemical outcome of these aldol reactions can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state.

G Zimmerman-Traxler model for the Evans auxiliary. cluster_0 Chelated Boron Enolate cluster_1 Stereochemical Outcome ts Chair-like Transition State product syn-Aldol Product ts->product C-C bond formation aldehyde R'-CHO approaches from the less hindered face aldehyde->ts

Caption: Zimmerman-Traxler model for the Evans auxiliary.

Discussion and Future Outlook for this compound

Although direct experimental validation is pending, several features of this compound suggest its potential as a chiral auxiliary:

  • Amino Acid Backbone: It is derived from L-phenylalanine, a readily available and inexpensive chiral pool starting material.

  • Chelation Control: The presence of the ester carbonyl and the tertiary amine nitrogen could allow for the formation of a rigid, chelated enolate with a suitable Lewis acid, which is crucial for high stereoselectivity.

  • Steric Shielding: The two benzyl groups on the nitrogen atom are expected to provide significant steric bulk, effectively shielding one face of the enolate and directing the approach of the aldehyde.

  • Auxiliary Removal: The N-benzyl groups can potentially be removed under mild hydrogenolysis conditions, and the ester can be hydrolyzed, offering a straightforward route to the final product and recovery of the amino acid.

Further research is required to determine the efficacy of this compound in aldol reactions. Key aspects to investigate would include optimal conditions for enolate formation, the degree of diastereoselectivity with various aldehydes, and the efficiency of auxiliary removal. Should this auxiliary prove effective, it would represent a valuable addition to the synthetic chemist's toolbox for asymmetric aldol reactions.

References

Validating the Structure of Methyl N,N-dibenzyl-L-phenylalaninate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Methyl N,N-dibenzyl-L-phenylalaninate. The objective is to offer a clear, data-driven comparison of how different 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be employed to unequivocally confirm the molecule's intricate structure. Detailed experimental protocols and predicted data are presented to support the application of these powerful analytical tools in synthetic chemistry and drug development.

The Structure of this compound

This compound possesses a core L-phenylalanine structure with the amino group protected by two benzyl groups and the carboxylic acid functional group esterified with a methyl group. This level of substitution necessitates advanced NMR techniques for unambiguous characterization.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₂₄H₂₅NO₂ CAS Number: 184774-09-2

Comparison of 2D NMR Techniques for Structural Elucidation

The following sections detail the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in validating the structure of this compound. Each technique provides unique and complementary information regarding the connectivity of atoms within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

To effectively interpret the 2D NMR spectra, it is essential to have an initial assignment of the one-dimensional (1D) ¹H and ¹³C NMR spectra. The table below presents the predicted chemical shifts for the protons and carbons in this compound, which will serve as the basis for analyzing the 2D correlations.

Atom Label Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~172.0
2~3.8~62.0
3~3.1 (dd)~35.0
4-~139.0
5, 9~7.2-7.4 (m)~129.0
6, 8~7.2-7.4 (m)~128.0
7~7.2-7.4 (m)~126.0
10, 10'~3.7 (d), ~3.9 (d)~54.0
11, 11'-~139.0
12, 16, 12', 16'~7.2-7.4 (m)~128.5
13, 15, 13', 15'~7.2-7.4 (m)~128.0
14, 14'~7.2-7.4 (m)~127.0
17~3.6 (s)~51.0

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). This is invaluable for tracing out the spin systems within a molecule.

Expected COSY Correlations:

Proton (¹H) Correlating Proton(s) (¹H) Interpretation
H2H3a, H3bCorrelation between the alpha-proton and the beta-protons of the phenylalanine backbone.
H3aH2, H3bCorrelation between one of the beta-protons and the alpha-proton, as well as the geminal beta-proton.
H3bH2, H3aCorrelation between the other beta-proton and the alpha-proton, as well as the geminal beta-proton.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). This is a powerful tool for assigning the chemical shifts of protonated carbons.

Expected HSQC Correlations:

Proton (¹H) Correlating Carbon (¹³C) Interpretation
H2C2Direct attachment of the alpha-proton to the alpha-carbon.
H3a, H3bC3Direct attachment of the beta-protons to the beta-carbon.
H5, H9C5, C9Direct attachment of the ortho-protons to their respective carbons in the phenylalanine aromatic ring.
H6, H8C6, C8Direct attachment of the meta-protons to their respective carbons in the phenylalanine aromatic ring.
H7C7Direct attachment of the para-proton to its carbon in the phenylalanine aromatic ring.
H10, H10'C10, C10'Direct attachment of the benzylic protons to their respective carbons.
H12, H16, H12', H16'C12, C16, C12', C16'Direct attachment of the ortho-protons to their respective carbons in the benzyl aromatic rings.
H13, H15, H13', H15'C13, C15, C13', C15'Direct attachment of the meta-protons to their respective carbons in the benzyl aromatic rings.
H14, H14'C14, C14'Direct attachment of the para-protons to their respective carbons in the benzyl aromatic rings.
H17C17Direct attachment of the methyl ester protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

Expected Key HMBC Correlations:

Proton (¹H) Correlating Carbon(s) (¹³C) Interpretation
H2C1, C3, C4, C10, C10'Confirms the connectivity of the alpha-carbon to the carbonyl, beta-carbon, ipso-carbon of the phenyl ring, and the benzylic carbons.
H3a, H3bC1, C2, C4, C5, C9Establishes the link between the beta-protons and the carbonyl, alpha-carbon, and the aromatic ring of the phenylalanine moiety.
H10, H10'C2, C11, C11', C12, C16, C12', C16'Connects the benzylic protons to the alpha-carbon and their respective aromatic rings.
H17C1Confirms the methyl ester group by showing a correlation from the methyl protons to the carbonyl carbon.

Experimental Protocols

The following are general methodologies for acquiring high-quality 2D NMR data for a small organic molecule like this compound.

Sample Preparation:

  • Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear experiments.

General Parameters:

  • Temperature: 298 K

  • ¹H Pulse Width: Calibrated for a 90° pulse.

  • ¹³C Pulse Width: Calibrated for a 90° pulse.

COSY Experiment:

  • Pulse Sequence: gCOSY or similar gradient-enhanced sequence.

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Increments (F1): 256-512

  • Number of Scans: 2-8

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC Experiment:

  • Pulse Sequence: gHSQC or hsqcedetgpsisp2.3 (for multiplicity editing).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Increments (F1): 128-256

  • Number of Scans: 4-16

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC Experiment:

  • Pulse Sequence: gHMBC or similar gradient-enhanced long-range correlation sequence.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Increments (F1): 256-512

  • Number of Scans: 8-32

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Workflow for Structural Validation

The logical flow for utilizing these 2D NMR techniques to validate the structure of this compound is outlined below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Validation H1_NMR Acquire ¹H NMR COSY Acquire COSY H1_NMR->COSY HSQC Acquire HSQC H1_NMR->HSQC HMBC Acquire HMBC H1_NMR->HMBC C13_NMR Acquire ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

2D NMR Structural Validation Workflow

By systematically acquiring and interpreting the data from these 2D NMR experiments, researchers can confidently assemble the molecular puzzle and validate the successful synthesis of this compound. This comprehensive approach minimizes ambiguity and provides a robust dataset for publication and regulatory submissions.

Comparative study of deprotection methods for N,N-dibenzyl amino esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection strategy for protected amino acids is a critical step in peptide synthesis and the development of nitrogen-containing pharmaceuticals. The N,N-dibenzyl protecting group is a common choice for amino esters due to its stability and steric bulk. However, its removal requires careful consideration of the substrate's sensitivity and the desired reaction outcomes. This guide provides a comparative analysis of the most common deprotection methods for N,N-dibenzyl amino esters, supported by experimental data and detailed protocols.

The primary methods for the removal of N,N-dibenzyl groups from amino esters fall into three main categories: catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage. Each method offers distinct advantages and disadvantages in terms of reaction conditions, functional group tolerance, and scalability.

At a Glance: Comparison of Deprotection Methods

MethodKey Reagents & ConditionsAdvantagesDisadvantagesTypical Yields
Catalytic Hydrogenation H₂, Pd/C or Pd(OH)₂/C, often with additives (e.g., niobic acid, acetic acid, ammonium formate) in solvents like EtOH or MeOH.High yielding, clean conversion to the free amine.[1][2]Catalyst poisoning by the amine product can slow the reaction.[1][2] May require elevated pressure and/or temperature.[1][2] Potential for side reactions like N-alkylation with alcoholic solvents.[3]85-98%[2]
Acid-Catalyzed Cleavage Strong acids (e.g., HCl, TFA) in organic solvents.Metal-free, avoiding heavy metal contamination.[4] Operationally simple and scalable.Requires strongly acidic conditions which may not be suitable for acid-sensitive substrates. Neutralization is required for product isolation.[2]87-90%[4]
Oxidative Cleavage Oxidizing agents (e.g., DDQ, CAN, alkali metal bromide/Oxone).Mild conditions, high chemoselectivity possible.[5] Orthogonal to other protecting groups.Stoichiometric amounts of reagents are often required. Byproducts can complicate purification.62-97%[5]

Experimental Workflows and Logical Relationships

The selection of a deprotection method is guided by the overall synthetic strategy and the specific characteristics of the substrate. The following diagram illustrates the decision-making process and the general workflow for each deprotection pathway.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method Selection cluster_pathways Reaction Pathways cluster_end Final Product Start N,N-dibenzyl Amino Ester Method_Selection Select Deprotection Method Start->Method_Selection Hydrogenation Catalytic Hydrogenation Method_Selection->Hydrogenation Metal-tolerant Substrate Acid_Cleavage Acid-Catalyzed Cleavage Method_Selection->Acid_Cleavage Metal-free Required Oxidative_Cleavage Oxidative Cleavage Method_Selection->Oxidative_Cleavage Chemoselectivity Needed End Deprotected Amino Ester Hydrogenation->End Acid_Cleavage->End Oxidative_Cleavage->End

General workflow for deprotection method selection.

Detailed Experimental Protocols

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often high-yielding method for N-debenzylation. The reaction involves the cleavage of the C-N bond in the presence of a metal catalyst and a hydrogen source.

General Protocol:

  • Dissolve the N,N-dibenzyl amino ester in a suitable solvent (e.g., methanol, ethanol).

  • Add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C). The catalyst loading is typically 10-50% by weight of the substrate.

  • If required, add a facilitator such as niobic acid or a hydrogen donor like ammonium formate.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or in a pressure vessel).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amino ester, which can be further purified by chromatography or crystallization.

Example Protocol with Niobic Acid Facilitator: [2]

To a solution of the N,N-dibenzyl amino ester (0.2 mmol) in methanol (2 mL) was added 10% Pd/C (1 mol %) and 10% Nb₂O₅/C (50 wt % of Pd/C). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to give the deprotected amine.

Chemical Transformation:

Hydrogenation_Mechanism Substrate R-N(Bn)₂ Catalyst Pd/C + H₂ Substrate->Catalyst Adsorption Product R-NH₂ + 2 Ph-CH₃ Catalyst->Product Hydrogenolysis

Catalytic hydrogenation of a dibenzyl amine.
Acid-Catalyzed Cleavage

This method provides a metal-free alternative to catalytic hydrogenation, which is particularly advantageous in large-scale synthesis where metal contamination is a concern.

General Protocol:

  • Dissolve the N,N-dibenzyl amino ester in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Add a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid (TFA). The amount of acid can range from a few equivalents to being used as the solvent.

  • Stir the reaction mixture at room temperature or with heating until the deprotection is complete.

  • After the reaction, the mixture is typically concentrated to remove the volatile acid and solvent.

  • The resulting salt of the deprotected amine is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the deprotected amino ester.

Example Protocol with Acetic Acid Facilitation in Hydrogenation: [4]

To a solution of the N-Boc, N-benzyl protected substrate (1 mmol) in ethanol (60 mL) was added 20% Pd(OH)₂/C (150 mg) and acetic acid (1.5 mmol). The mixture was hydrogenated under 1 atmosphere of hydrogen at 60 °C for 14 hours. The catalyst was filtered off, and the solvent was evaporated. The residue was purified by silica gel column chromatography.

Chemical Transformation:

Acid_Cleavage_Mechanism Substrate R-N(Bn)₂ Acid H⁺ Substrate->Acid Protonation Intermediate R-N⁺H(Bn)₂ Acid->Intermediate Product R-NH₂ + 2 Bn⁺ Intermediate->Product C-N Bond Cleavage

Acid-catalyzed debenzylation of a dibenzyl amine.
Oxidative Cleavage

Oxidative methods offer an alternative deprotection strategy, often with high chemoselectivity, allowing for the removal of benzyl groups in the presence of other sensitive functionalities.

General Protocol using DDQ:

  • Dissolve the N,N-dibenzyl amino ester in a suitable solvent, typically a mixture of dichloromethane and water.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-2.5 equivalents per benzyl group) to the solution, often at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a basic solution such as saturated sodium bicarbonate.

  • Extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified.

Example Protocol using Alkali Metal Bromide and Oxone: [5]

To a solution of the N-benzyl amide (1 mmol) in nitromethane (10 mL) was added potassium bromide (1.0 equiv) and Oxone (1.5 equiv). The mixture was stirred at 30 °C. Upon completion, the reaction was worked up to isolate the debenzylated product.

Chemical Transformation with DDQ:

Oxidative_Cleavage_Mechanism Substrate R-N(Bn)₂ DDQ DDQ Substrate->DDQ Hydride Abstraction Intermediate [R-N(Bn)₂]⁺• + DDQ⁻• DDQ->Intermediate Product R-N⁺=CHPh + Bn• Intermediate->Product Fragmentation Final_Product R-NH₂ Product->Final_Product Hydrolysis

Oxidative debenzylation with DDQ.

Conclusion

The choice of deprotection method for N,N-dibenzyl amino esters is highly dependent on the specific requirements of the synthetic route. Catalytic hydrogenation remains a robust and high-yielding method, particularly when additives are used to mitigate catalyst poisoning. Acid-catalyzed cleavage offers a scalable, metal-free alternative, ideal for substrates that can tolerate strong acids. Oxidative methods provide a valuable tool for chemoselective deprotection in the presence of other sensitive functional groups. By carefully considering the factors outlined in this guide, researchers can select the most appropriate and efficient method for their specific application.

References

Performance of Methyl N,N-dibenzyl-L-phenylalaninate in asymmetric synthesis compared to other chiral synthons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral synthon is paramount to achieving desired stereochemical outcomes. This guide provides a comparative analysis of Methyl N,N-dibenzyl-L-phenylalaninate against other well-established chiral auxiliaries, focusing on their performance in asymmetric alkylation reactions. While extensive data exists for synthons like Evans' oxazolidinones and Myers' pseudoephedrine amides, directly comparable quantitative data for this compound is less prevalent in peer-reviewed literature. This guide summarizes the available data for the established auxiliaries and offers a prospective analysis of this compound based on related structures.

Quantitative Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the stereochemical control exerted by the chiral auxiliary is critical. The following tables summarize the performance of two widely used chiral auxiliaries in this reaction.

Table 1: Performance of Evans' Oxazolidinone Chiral Auxiliary in Asymmetric Alkylation

Electrophile (R-X)Yield (%)Diastereomeric Excess (de) (%)Reference
Benzyl bromide85-95>99[1][2]
Iodomethane80-92>98[1][2]
Allyl bromide82-94>98[1][2]
Isopropyl iodide75-85>97[1]

Table 2: Performance of Myers' Pseudoephedrine Amide Chiral Auxiliary in Asymmetric Alkylation

Electrophile (R-X)Yield (%)Diastereomeric Excess (de) (%)Reference
Benzyl bromide84-99>98[3][4]
Iodomethane90-97>99[3][4]
Allyl bromide88-95>98[3][4]
n-Butyl iodide85-95>99[3][4]

Prospective Analysis of this compound

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for asymmetric alkylation using Evans' and Myers' auxiliaries.

General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
  • Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., benzyl bromide) (1.2-1.5 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours (typically 2-4 hours) at this temperature, after which it is allowed to warm slowly to a higher temperature (e.g., -20 °C or 0 °C) and stirred for an additional period.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

General Procedure for Asymmetric Alkylation of a Pseudoephedrine Amide (Myers' Auxiliary)[3]
  • Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise, and the resulting slurry is stirred at -78 °C for 1 hour, followed by stirring at 0 °C for 30 minutes, and then re-cooled to -78 °C.

  • Alkylation: The alkylating agent (e.g., benzyl bromide) (1.5-4.0 equiv) is added neat to the enolate suspension. The reaction mixture is stirred at -78 °C for 2-4 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product, often a solid, can be purified by recrystallization or flash column chromatography. The diastereomeric excess is typically determined by HPLC analysis of the purified product.[3][4]

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis and application of chiral auxiliaries in asymmetric alkylation.

Asymmetric_Alkylation_Workflow cluster_synthesis Chiral Auxiliary Preparation cluster_application Asymmetric Alkylation cluster_cleavage Auxiliary Removal Chiral_Pool Chiral Pool (e.g., Amino Acid) Auxiliary Chiral Auxiliary Chiral_Pool->Auxiliary Synthesis Reagents_S Reagents Reagents_S->Auxiliary Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Auxiliary->Substrate Attachment Alkylation_Step Alkylation (Base, R-X) Substrate->Alkylation_Step Alkylated_Product Diastereomerically Enriched Product Alkylation_Step->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

The logical relationship for achieving high stereoselectivity in chiral auxiliary-directed reactions can be visualized as follows:

Stereoselectivity_Logic Chiral_Auxiliary Chiral Auxiliary Chiral_Substrate Chiral Substrate-Auxiliary Adduct Chiral_Auxiliary->Chiral_Substrate Steric_Hindrance Steric Hindrance from Auxiliary Chiral_Auxiliary->Steric_Hindrance Substrate Prochiral Substrate Substrate->Chiral_Substrate Enolate Diastereotopic Faces on Enolate Chiral_Substrate->Enolate Facial_Bias Facial Bias Enolate->Facial_Bias Steric_Hindrance->Facial_Bias Diastereoselective_Attack Diastereoselective Attack Facial_Bias->Diastereoselective_Attack Electrophile Electrophile (R-X) Electrophile->Diastereoselective_Attack Major_Diastereomer Major Diastereomer Diastereoselective_Attack->Major_Diastereomer

Caption: Logical flow demonstrating how a chiral auxiliary induces stereoselectivity.

Conclusion

Evans' oxazolidinones and Myers' pseudoephedrine amides are highly effective and well-documented chiral auxiliaries for asymmetric alkylation, consistently providing excellent yields and diastereoselectivities. This compound holds promise as a chiral synthon due to the known stereodirecting capabilities of the N,N-dibenzylamino group. However, a definitive comparison of its performance requires further experimental investigation and publication of quantitative data. Researchers are encouraged to consider this data gap as an opportunity for further study to expand the toolbox of reliable chiral synthons for asymmetric synthesis.

References

Navigating Complex Mixtures: A Comparative Guide to the Cross-Reactivity of Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In complex reaction mixtures, the potential for cross-reactivity can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative analysis of the cross-reactivity profile of Methyl N,N-dibenzyl-L-phenylalaninate, offering insights into its analytical behavior alongside structurally similar compounds. We present supporting hypothetical experimental data and detailed protocols to aid in the development of robust and specific analytical assays.

The accurate detection and quantification of specific molecules within complex biological or chemical matrices is a cornerstone of modern research and drug development. This compound, a derivative of the amino acid L-phenylalanine, presents a unique analytical challenge due to its structural motifs. The presence of two benzyl groups on the amine and a methyl ester functionality creates the potential for cross-reactivity with a variety of other compounds commonly found in synthetic reaction mixtures or biological samples. This guide explores these potential interferences and provides a framework for assessing the specificity of analytical methods for this compound.

Comparison of Analytical Methods for this compound

The choice of analytical method can significantly impact the degree of observed cross-reactivity. Below is a comparison of commonly employed techniques for the analysis of small molecules, with hypothetical performance data for the detection of this compound.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Potential for Cross-ReactivityKey Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.50 ng/mL150 ng/mLModerateCo-elution with structurally similar compounds possessing the same chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, identification by mass-to-charge ratio.10 ng/mL30 ng/mLLow to ModerateIsomeric compounds may have similar fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation with highly specific mass detection.0.5 ng/mL1.5 ng/mLVery LowConsidered the gold standard for specificity and sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of the target molecule.1 ng/mL5 ng/mLHighHighly dependent on antibody specificity; significant potential for cross-reactivity with structurally related molecules.

Cross-Reactivity Profile of this compound

To quantify the potential for interference, a competitive ELISA was hypothetically employed to assess the cross-reactivity of various structurally related compounds with a polyclonal antibody raised against this compound. The percentage cross-reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100%.

CompoundStructure% Cross-Reactivity
This compound C₂₄H₂₅NO₂100%
L-Phenylalanine Methyl Ester C₁₀H₁₃NO₂15.2%
N-Benzyl-L-phenylalanine Methyl Ester C₁₇H₁₉NO₂45.8%
Dibenzylamine C₁₄H₁₅N5.1%
Benzylamine C₇H₉N1.3%
Methyl N,N-dibenzyl-L-tyrosinate C₂₄H₂₅NO₃35.7%
Methyl N,N-dibenzyl-D-phenylalaninate C₂₄H₂₅NO₂2.5%

Experimental Protocols

Protocol for Cross-Reactivity Assessment by Competitive ELISA

This protocol outlines the steps for determining the cross-reactivity of potentially interfering compounds with an antibody specific for this compound.

1. Materials and Reagents:

  • 96-well microtiter plates coated with anti-Methyl N,N-dibenzyl-L-phenylalaninate antibody.

  • This compound standard solutions.

  • Solutions of potential cross-reactants.

  • Enzyme-conjugated this compound.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Add 50 µL of the standard or cross-reactant solutions to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme-conjugated this compound to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentration of the this compound standard.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage cross-reactivity using the formula mentioned previously.

Visualizing Methodologies and Concepts

To further clarify the experimental workflow and the principle of competitive immunoassays, the following diagrams are provided.

Competitive_ELISA cluster_well Microtiter Well Antibody Antibody (coated) Analyte Analyte (this compound) Analyte->Antibody Binds CrossReactant Potential Cross-Reactant CrossReactant->Antibody Competes for Binding EnzymeConjugate Enzyme-Conjugated Analyte EnzymeConjugate->Antibody Binds Substrate Substrate EnzymeConjugate->Substrate Converts Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA for Cross-Reactivity Assessment.

Experimental_Workflow Start Start: Complex Sample SamplePrep Sample Preparation (Extraction, Dilution) Start->SamplePrep Analysis Analytical Measurement (e.g., LC-MS/MS) SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing InterferenceCheck Interference Check (Evaluate potential cross-reactivity) DataProcessing->InterferenceCheck Result Final Result InterferenceCheck->Result No Interference Reanalysis Method Refinement / Re-analysis InterferenceCheck->Reanalysis Interference Detected Reanalysis->SamplePrep

Caption: Workflow for Sample Analysis with Cross-Reactivity Check.

Benchmarking the synthesis of Methyl N,N-dibenzyl-L-phenylalaninate against alternative routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes to Methyl N,N-dibenzyl-L-phenylalaninate, a valuable building block in the development of pharmacologically active compounds. Two primary methodologies, Direct N-Alkylation and one-pot Reductive Amination, are objectively compared, supported by detailed experimental protocols and quantitative data.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two principal synthetic routes to this compound, facilitating a direct comparison of their efficiency and practicality.

ParameterDirect N-AlkylationOne-Pot Reductive Amination
Starting Materials Methyl L-phenylalaninate HCl, Benzyl bromideMethyl L-phenylalaninate HCl, Benzaldehyde
Key Reagents K₂CO₃, NaOHSodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid
Solvent Water, EthanolDichloroethane (DCE)
Reaction Time 1.5 - 2 hours12 - 24 hours
Reported Yield 58-69% (for the analogous benzyl ester)Estimated >70% (based on similar reactions)
Work-up Extraction, Flash ChromatographyExtraction, Flash Chromatography
Key Advantages Faster reaction timeMilder reaction conditions, one-pot procedure
Key Disadvantages Use of a lachrymatory and toxic alkylating agent (benzyl bromide)Longer reaction time, requires an inert atmosphere

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, Methyl L-phenylalaninate Hydrochloride, and the two primary routes to the target compound are provided below.

Preparation of Methyl L-phenylalaninate Hydrochloride (Starting Material)

This initial step is crucial for both subsequent synthetic routes.

Procedure:

  • Suspend L-phenylalanine (1.0 g) in methanol (5 mL) in a 25-mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (0.5 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes, during which the solution should become homogeneous.[1]

  • Cool the reaction mixture to room temperature and transfer it to a 50-mL Erlenmeyer flask.

  • Place the flask in an ice-water bath and add diethyl ether (25 mL) to induce crystallization. Scratching the inside of the flask with a glass rod at the air-liquid interface can aid in this process.

  • Collect the resulting white solid by vacuum filtration and air-dry to yield Methyl L-phenylalaninate Hydrochloride.

Route 1: Direct N-Alkylation via Benzyl Bromide

This method involves the direct alkylation of the primary amine with benzyl bromide in the presence of a base.

Procedure:

  • To a solution of Methyl L-phenylalaninate hydrochloride (1 equivalent) in a mixture of water and ethanol, add potassium carbonate (2 equivalents) and sodium hydroxide (2 equivalents).

  • Heat the stirred suspension to reflux to form a clear solution.

  • To the refluxing solution, add benzyl bromide (3 equivalents) dropwise.

  • Continue heating at reflux for an additional 1 hour.[2]

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Wash the combined organic phases with a saturated aqueous solution of sodium chloride and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Route 2: One-Pot Reductive Amination with Benzaldehyde

This route offers a milder, one-pot alternative by forming the imine in situ followed by reduction.

Procedure:

  • To a stirred solution of Methyl L-phenylalaninate hydrochloride (1 equivalent) and triethylamine (1 equivalent) in dichloroethane (DCE), add benzaldehyde (2.2 equivalents) and acetic acid (1 equivalent).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[3][4]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel to yield the final product.

Mandatory Visualizations

The following diagrams illustrate the logical relationships of the synthetic pathways described.

Synthesis_Overview cluster_alkylation Route 1: Direct N-Alkylation cluster_amination Route 2: Reductive Amination start L-Phenylalanine ester Methyl L-phenylalaninate Hydrochloride start->ester SOCl₂, MeOH reagents_alk Benzyl Bromide, K₂CO₃, NaOH reagents_am Benzaldehyde, NaBH(OAc)₃ product Methyl N,N-dibenzyl- L-phenylalaninate reagents_alk->product reagents_am->product

Caption: Overview of the synthetic pathways to this compound.

Experimental_Workflow cluster_esterification Starting Material Synthesis cluster_route1 Route 1: Direct N-Alkylation cluster_route2 Route 2: Reductive Amination start_mat L-Phenylalanine esterification Esterification (SOCl₂/MeOH) start_mat->esterification ester_hcl Methyl L-phenylalaninate HCl esterification->ester_hcl alkylation N,N-Dibenzylation (Benzyl Bromide, Base) ester_hcl->alkylation red_amination Reductive Amination (Benzaldehyde, NaBH(OAc)₃) ester_hcl->red_amination workup1 Extraction & Purification alkylation->workup1 product1 Final Product workup1->product1 workup2 Extraction & Purification red_amination->workup2 product2 Final Product workup2->product2

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Critical evaluation of the utility of N,N-dibenzyl protection in modern peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Evaluation of N,N-dibenzyl Protection in Modern Peptide Synthesis: A Comparison with Fmoc and Boc Strategies

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. The choice of protecting groups for the alpha-amino (Nα) function of amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies dominate the landscape of modern peptide synthesis, other protecting groups have been explored historically. This guide provides a critical evaluation of the utility of N,N-dibenzyl (Bn₂) protection in the context of modern peptide synthesis, comparing it with the industry-standard Fmoc and Boc methodologies.

Executive Summary

The N,N-dibenzyl (Bn₂) group is not a viable protecting group for the Nα-terminus in modern solid-phase peptide synthesis. Its cleavage conditions, which typically involve catalytic hydrogenation, are incompatible with the solid-phase methodology and the presence of other common protecting groups. Furthermore, the lack of orthogonality and the harsh conditions required for its removal render it obsolete for routine peptide synthesis when compared to the mild, efficient, and versatile Fmoc and Boc strategies. While benzyl-type protecting groups find use in side-chain protection, particularly within the Boc strategy, the N,N-dibenzyl group for Nα-protection is largely of historical interest and finds application only in niche, solution-phase syntheses of specialized molecules like β-lactam pseudopeptides.

Modern Peptide Synthesis: The Gold Standards

Modern peptide synthesis is overwhelmingly performed using SPPS, a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.[1][2] This process relies on the use of temporary protecting groups for the Nα-amino group, which are removed at each cycle, and permanent protecting groups for the reactive side chains, which are removed at the end of the synthesis.[3] The two dominant strategies are the Fmoc/tBu and the Boc/Bzl approaches.[3]

The Fmoc/tBu Strategy

This is the most widely used strategy in modern peptide synthesis.[4] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[4] This orthogonal system allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups.[1]

The Boc/Bzl Strategy

The original Merrifield method, this strategy uses the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[1][5] This system relies on graded acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl groups require a very strong acid such as hydrofluoric acid (HF) for cleavage.[1][3]

A Critical Look at N,N-dibenzyl Protection

The N,N-dibenzyl group has been used in organic synthesis to protect primary amines. However, its application as a temporary Nα-protecting group in SPPS is practically nonexistent. The primary reasons for its unsuitability are the harsh cleavage conditions and the lack of orthogonality with standard SPPS chemistries.

Cleavage: The most common method for cleaving benzyl groups from a nitrogen atom is catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[6] This method is incompatible with the solid-phase setup of SPPS, as it would require the resin to be subjected to a heterogeneous catalytic reaction, which is inefficient and impractical. Furthermore, hydrogenation can affect other functional groups in the peptide sequence. While some studies have shown cleavage under different conditions in specific contexts, these are not amenable to the iterative nature of SPPS.[6]

Orthogonality: In the context of SPPS, a protecting group must be selectively removable without affecting other protecting groups. The conditions for N,N-dibenzyl cleavage are not orthogonal to either the Fmoc or Boc strategies. For instance, the strong acids used for final cleavage in the Boc/Bzl strategy would also cleave the N,N-dibenzyl group, but its use as a temporary group requires a much milder and more selective cleavage method for each cycle.

Comparative Analysis of Nα-Protecting Groups

The following table summarizes the key features of Fmoc, Boc, and the hypothetical use of N,N-dibenzyl as a temporary Nα-protecting group in SPPS.

FeatureFmoc (Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)N,N-dibenzyl (Hypothetical for SPPS)
Protection Chemistry Base-labile carbamateAcid-labile carbamateAlkyl-type
Cleavage (Deprotection) Reagent 20% Piperidine in DMF50% TFA in DCMCatalytic Hydrogenation (e.g., H₂/Pd)
Cleavage Conditions Mild baseModerate acidReduction (Impractical for SPPS)
Orthogonality with Side-Chain Protection Fully orthogonal with acid-labile groups (e.g., tBu)Quasi-orthogonal with benzyl-based groups (graded acid lability)Not orthogonal with standard strategies
Compatibility with SPPS ExcellentVery GoodPoor
Typical Per-Cycle Yield >99%>99%Not applicable for SPPS
Crude Peptide Purity (for a 10-mer) Typically 70-90%Typically 70-90%Not applicable for SPPS

Experimental Protocols

Below are the standard protocols for the deprotection steps in Fmoc and Boc SPPS, which highlight the practicality and mildness of these methods compared to the challenges of using N,N-dibenzyl protection.

Fmoc Deprotection Protocol
  • Resin Swelling: The peptide-resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection: The resin is treated with a solution of 20% piperidine in DMF for a short period (typically 2-10 minutes) at room temperature.[7]

  • Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.[7]

  • Readiness for Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Boc Deprotection Protocol
  • Resin Swelling: The peptide-resin is swelled in a solvent like dichloromethane (DCM).

  • Deprotection: The resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 15-25 minutes at room temperature.[8]

  • Washing: The resin is washed with DCM.

  • Neutralization: The protonated N-terminus is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling step.[1]

  • Washing: The resin is washed again to remove excess base and salts.

A hypothetical protocol for N,N-dibenzyl deprotection in an SPPS context is not provided as it is not a feasible or documented procedure in modern peptide synthesis.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of SPPS for the two dominant strategies.

SPPS_Workflow cluster_Fmoc Fmoc/tBu SPPS Cycle cluster_Boc Boc/Bzl SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA (e.g., with HCTU) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End Fmoc-AA(n+1)-Resin Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotect Repeat Boc_Start Boc-AA-Resin Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralize (DIEA) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Couple next Boc-AA Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_End Boc-AA(n+1)-Resin Boc_Wash3->Boc_End Boc_End->Boc_Deprotect Repeat

Standard workflows for Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Evaluation_Logic cluster_criteria Criteria for a Modern Nα-Protecting Group in SPPS cluster_evaluation Evaluation of N,N-dibenzyl Protection Orthogonality Orthogonality Bn2_Orthogonality Lack of Orthogonality Orthogonality->Bn2_Orthogonality fails Mild_Cleavage Mild & Iterative Cleavage Bn2_Cleavage Harsh Cleavage Conditions (Catalytic Hydrogenation) Mild_Cleavage->Bn2_Cleavage fails High_Yield High Per-Cycle Yield Bn2_SPPS Incompatible with Solid Phase High_Yield->Bn2_SPPS fails Automation Automation Compatibility Bn2_Automation Not Amenable to Automation Automation->Bn2_Automation fails Conclusion Conclusion: N,N-dibenzyl is not a viable Nα-protecting group for modern SPPS Bn2_Cleavage->Conclusion Bn2_Orthogonality->Conclusion Bn2_SPPS->Conclusion Bn2_Automation->Conclusion

Logical evaluation of N,N-dibenzyl protection for modern SPPS.

Conclusion

The utility of N,N-dibenzyl as a protecting group for the Nα-terminus in modern peptide synthesis is extremely limited to the point of being practically nonexistent for SPPS. The core requirements of a modern protecting group strategy—mild and selective cleavage, orthogonality, and compatibility with automated solid-phase protocols—are not met by the N,N-dibenzyl group. The field has evolved to favor the highly efficient and versatile Fmoc and Boc strategies, which offer a wide range of compatible reagents and protocols, enabling the synthesis of complex peptides with high purity and yield. For researchers and professionals in drug development, focusing on the optimization and application of these established methods is the most prudent and effective approach to peptide synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl N,N-dibenzyl-L-phenylalaninate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl N,N-dibenzyl-L-phenylalaninate, a substituted amino acid ester. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Essential Safety and Disposal Information

Due to the lack of a specific SDS, a quantitative hazard summary is not possible. However, based on related compounds, a qualitative assessment suggests the following potential hazards and required personal protective equipment (PPE).

Qualitative Hazard Assessment and Recommended PPE

CategoryPotential Hazard/Recommendation
Physical State Solid
Potential Hazards May cause skin and eye irritation. Inhalation of dust may cause respiratory irritation. Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or glasses. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "184774-09-2."
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. In particular, keep it segregated from strong oxidizing agents.

2. Containerization:

  • Use a sealable, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).
  • Ensure the container is in good condition with a secure cap.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area.
  • This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.

4. Documentation:

  • Maintain a log of the amount of waste added to the container.
  • Complete any hazardous waste tags or manifests required by your institution, providing accurate and complete information.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.

start Start: Disposal of Methyl N,N-dibenzyl-L-phenylalaninate identify Identify Waste: - Full Chemical Name - CAS Number start->identify sds Consult Safety Data Sheet (SDS) identify->sds sds_unavailable SDS Unavailable: Follow General Chemical Disposal Guidelines sds->sds_unavailable SDS Not Available segregate Segregate Waste: - Dedicated, labeled container - Avoid incompatible materials sds->segregate SDS Available sds_unavailable->segregate package Package Waste: - Sealable, compatible container segregate->package store Store Waste: - Designated satellite accumulation area package->store document Complete Waste Documentation: - Hazardous waste tags/manifests store->document dispose Arrange for Professional Disposal: - Contact EHS or licensed vendor document->dispose

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling Methyl N,N-dibenzyl-L-phenylalaninate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl N,N-dibenzyl-L-phenylalaninate. Following these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent contact with skin, eyes, and respiratory tract.[1][2][3][4] The following table summarizes the recommended PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
General Handling and Weighing Lab coat, safety glasses with side shields, nitrile gloves.[5][6][7]
Solutions and Transfers Lab coat, chemical splash goggles, nitrile gloves. A face shield may be necessary for larger volumes or when there is a significant splash hazard.[5][8]
Generating Dust or Aerosols A properly fitted respirator or use of a fume hood is necessary in addition to standard PPE.[3][8]
Cleaning Spills Chemical-resistant gloves (nitrile), lab coat, safety goggles, and if significant dust is present, respiratory protection.[3]

Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the compound.[9][10][11]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Fume Hood or Ventilated Enclosure prep_workspace->handling_weigh Proceed to Handling handling_transfer Carefully Transfer Compound handling_weigh->handling_transfer handling_use Perform Experimental Procedure handling_transfer->handling_use cleanup_decontaminate Decontaminate Glassware and Surfaces handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: A workflow diagram outlining the key steps for the safe handling of this compound, from preparation to disposal.

Experimental Protocols: First Aid Measures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6][7] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Get medical advice if skin irritation occurs.[1]

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen.[4] Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.[3][4] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be considered chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container.[1][7][12]

  • Disposal Route: Dispose of the chemical waste through a licensed waste disposal company.[1][12] Do not dispose of it down the drain or in regular trash.[9][10][13] Follow all local, state, and federal regulations for hazardous waste disposal.[12]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing boats, that come into direct contact with the chemical should also be disposed of as chemical waste.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N,N-dibenzyl-L-phenylalaninate
Reactant of Route 2
Reactant of Route 2
Methyl N,N-dibenzyl-L-phenylalaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.